molecular formula C8H8BrI B14028541 1-Bromo-3-iodo-2,5-dimethylbenzene

1-Bromo-3-iodo-2,5-dimethylbenzene

Cat. No.: B14028541
M. Wt: 310.96 g/mol
InChI Key: MXJRBCIEMOMMIS-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2,5-dimethylbenzene is a versatile aromatic organic intermediate of high interest in synthetic chemistry research. With the molecular formula C8H8BrI and a molecular weight of 310.96 g/mol , this compound features two different halogen groups, bromine and iodine, on a dimethyl-substituted benzene ring . The distinct reactivity of the bromo and iodo substituents enables sequential and selective cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing complex organic architectures . This makes it a valuable building block for preparing various functional organic compounds, including conductive polymers and organometallic complexes . Crystallographic studies show that the halogen and methyl carbon atoms lie in the plane of the benzene ring, and the molecule can form intramolecular C-H···I hydrogen bonds, resulting in nearly planar structures . Researchers utilize this compound in the exploration of new synthetic methodologies and the development of advanced materials. It is supplied as a solid. For its handling, please refer to the available safety information . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-3-iodo-2,5-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3

InChI Key

MXJRBCIEMOMMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)Br

Origin of Product

United States

Foundational & Exploratory

physical properties of 2,5-dimethyl-3-iodo-bromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-iodo-1,3-dimethylbenzene

A Note on Nomenclature: This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5). It is important to note that due to the substitution pattern on the benzene ring, this compound is also referred to as 5-Bromo-2-iodo-1,3-dimethylbenzene or 4-Bromo-2,6-dimethyliodobenzene . Extensive literature searches did not yield data for "2,5-dimethyl-3-iodo-bromobenzene." It is presumed that the intended compound of interest is the well-documented 2-Bromo-5-iodo-1,3-dimethylbenzene, which is the focus of this whitepaper.

Introduction

2-Bromo-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom, provides multiple reactive sites for the construction of more complex molecules. The differential reactivity of the C-Br and C-I bonds, along with the directing effects of the methyl groups, makes this compound a versatile building block in medicinal chemistry and materials science. This guide offers a detailed exploration of its physical properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical state and solubility of 2-Bromo-5-iodo-1,3-dimethylbenzene are dictated by its molecular structure. The presence of heavy halogen atoms contributes to its relatively high molecular weight and density.

PropertyValueSource(s)
Molecular Formula C₈H₈BrI[1][2][3][4]
Molecular Weight 310.96 g/mol [3][4][5]
Appearance White or colorless to brown powder, lump, or clear liquid; may also appear as a faint brown fused solid or a light yellow to brown solid-liquid mixture.[2][6][7]
Melting Point 41.0 to 45.0 °C[7]
Boiling Point 282 °C[5][6]
Density 1.9 ± 0.1 g/cm³[5]
Solubility Moderately soluble in organic solvents.[2]
Refractive Index 1.623[5]
Flash Point 125 °C[5][6]
Vapor Pressure 0.00573 mmHg at 25°C[5]
Molecular Structure

The structure of 2-Bromo-5-iodo-1,3-dimethylbenzene has been confirmed by X-ray crystallography.[1] The non-hydrogen atoms are coplanar, and the molecule exhibits weak intramolecular C-H···Br hydrogen bonds.[1]

Caption: Molecular structure of 2-Bromo-5-iodo-1,3-dimethylbenzene.

Synthesis and Purification

A common and effective method for the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene involves a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.[1]

Experimental Protocol: Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene

Materials:

  • 4-iodo-2,6-dimethylaniline

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Cupric bromide (CuBr)

  • Hydrobromic acid

  • Hexane

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a flask equipped with a stirrer, cool a mixture of 4-iodo-2,6-dimethylaniline (20 mmol), concentrated sulfuric acid (40 mmol), and 100 ml of water in an ice bath to below 278 K.

  • Slowly add a solution of sodium nitrite (21 mmol) in 100 ml of water dropwise to the cooled mixture while maintaining the temperature.

  • In a separate vessel, prepare a solution of CuBr (20 mmol) and hydrobromic acid (20 mmol).

  • Add the diazotized mixture from step 2 to the CuBr solution with continuous stirring.

  • Extract the resulting solid residue with boiling hexane (40 ml).

  • Distill off the hexane to yield the crude product.

  • For purification and crystal growth suitable for X-ray analysis, dissolve the crude product in ethanol and allow for slow evaporation at room temperature.[1]

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Purification start 4-iodo-2,6-dimethylaniline diazotization Add H2SO4 and NaNO2 in H2O at < 278 K start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Add to CuBr and HBr solution diazonium_salt->sandmeyer product 2-Bromo-5-iodo-1,3-dimethylbenzene sandmeyer->product extraction Extract with boiling hexane product->extraction evaporation Distill off hexane extraction->evaporation crystallization Recrystallize from ethanol evaporation->crystallization final_product Pure Product crystallization->final_product

Caption: Synthetic workflow for 2-Bromo-5-iodo-1,3-dimethylbenzene.

Spectroscopic and Crystallographic Data

Characterization of 2-Bromo-5-iodo-1,3-dimethylbenzene is typically achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data is not provided in the readily available literature, NMR spectroscopy is a standard method to confirm the structure of the synthesized product.[7] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction analysis has provided definitive structural elucidation.

Crystal Data: [1]

  • Crystal System: Orthorhombic

  • Space Group: Pna2₁

  • Unit Cell Dimensions:

    • a = 16.686 (3) Å

    • b = 7.0640 (14) Å

    • c = 8.2130 (16) Å

  • Volume: 968.1 (3) ų

  • Z: 4

Safety and Handling

2-Bromo-5-iodo-1,3-dimethylbenzene is classified as an irritant.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information: [3][6]

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

    • P264: Wash skin thoroughly after handling

    • P280: Wear protective gloves/eye protection/face protection

    • P302 + P352: IF ON SKIN: Wash with plenty of water

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a cool, dark, and dry place.[6] Recommended storage is at 2-8°C, protected from light.[6]

Applications in Research and Development

The unique substitution pattern of 2-Bromo-5-iodo-1,3-dimethylbenzene makes it a valuable precursor in synthetic organic chemistry. The presence of both a bromo and an iodo substituent allows for selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, by exploiting the higher reactivity of the C-I bond over the C-Br bond. This regioselective functionalization is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]

References

  • ESI Braddock v2 - The Royal Society of Chemistry. 8

  • 3 - Organic Syntheses Procedure. 9

  • 2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5.

  • 1 - Wiley-VCH. 10

  • 206559-43-5, 5-Bromo-2-iodo-1,3-dimethylbenzene Formula - ECHEMI. 5

  • 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC.

  • CAS 206559-43-5: 5-Bromo-2-iodo-1,3-dimethylbenzene - CymitQuimica.

  • 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem.

  • Records of Natural Products-SI - ACG Publications.

  • 3-Bromoiodobenzene 98 591-18-4 - Sigma-Aldrich.

  • Synthesis of bromobenzene: 64 - Rsc.org.

  • 2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5 - MilliporeSigma.

  • Bromobenzene - Wikipedia.

  • A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene - ResearchGate.

  • 2-Bromo-5-iodo-1,3-dimethylbenzene|CS-0028722 - ChemScene.

  • 1805106-28-8|1-Bromo-2,6-dimethyl-3-iodobenzene - BLDpharm.

  • 2-BroMo-5-iodo-1,3-diMethylbenzene | 689260-53-5 - ChemicalBook.

  • 5-Bromo-2-iodo-1,3-dimethylbenzene | 206559-43-5 - TCI Chemicals.

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A Technical Guide to the Solubility of 1-Bromo-3-iodo-2,5-dimethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-3-iodo-2,5-dimethylbenzene in various organic solvents. Recognizing the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction to 1-Bromo-3-iodo-2,5-dimethylbenzene and Solubility Principles

1-Bromo-3-iodo-2,5-dimethylbenzene is a di-halogenated aromatic hydrocarbon. Its molecular structure, characterized by a benzene ring substituted with a bromine atom, an iodine atom, and two methyl groups, dictates its physicochemical properties and, consequently, its solubility behavior.

The fundamental principle governing solubility is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] 1-Bromo-3-iodo-2,5-dimethylbenzene, with its nonpolar hydrocarbon backbone and moderately polarizable halogen substituents, is predicted to be a nonpolar to weakly polar molecule.[2] Therefore, it is expected to exhibit greater solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents such as water. This is consistent with the general solubility profile of other aromatic halides, which are typically soluble in solvents like ether, dichloromethane, and chloroform, but insoluble in water.[3]

The dissolution process is a thermodynamic equilibrium between the solid state of the solute and the solvated state in the solvent. This equilibrium is influenced by several factors, including:

  • Intermolecular Forces: The solubility depends on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For 1-bromo-3-iodo-2,5-dimethylbenzene, the primary intermolecular forces at play are London dispersion forces, given its largely nonpolar character.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4]

  • Solvent Polarity: A solvent's polarity will significantly impact its ability to solvate the solute. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

Given the lack of specific data for 1-bromo-3-iodo-2,5-dimethylbenzene, the computed properties of a close structural isomer, 1-bromo-4-iodo-2,5-dimethylbenzene, can offer some insight. It has a molecular weight of approximately 310.96 g/mol and a calculated LogP (a measure of lipophilicity) of 4.8, indicating a high preference for non-aqueous environments.[5]

Predicted Solubility Profile and Data Presentation

While experimental data is paramount, a predicted solubility profile can guide solvent selection. Based on the principles outlined above, the solubility of 1-bromo-3-iodo-2,5-dimethylbenzene is expected to be highest in non-polar and moderately polar aprotic solvents.

The following table provides a structured template for recording experimentally determined solubility data. This format allows for a clear and comparative analysis across a spectrum of organic solvents.

Solvent Class Solvent Molecular Weight ( g/mol ) Density (g/mL at 25°C) Dielectric Constant (at 20°C) Experimentally Determined Solubility (mg/mL at 25°C)
Non-Polar Solvents Hexane86.18~0.6551.89Data to be determined
Toluene92.14~0.8672.38Data to be determined
Moderately Polar Aprotic Solvents Dichloromethane (DCM)84.93~1.339.08Data to be determined
Diethyl Ether74.12~0.7134.34Data to be determined
Ethyl Acetate88.11~0.9026.02Data to be determined
Polar Aprotic Solvents Acetone58.08~0.79120.7Data to be determined
Acetonitrile (ACN)41.05~0.78637.5Data to be determined
Dimethyl Sulfoxide (DMSO)78.13~1.1046.7Data to be determined
Polar Protic Solvents Methanol32.04~0.79232.7Data to be determined
Ethanol46.07~0.78924.5Data to be determined
Isopropanol60.10~0.78619.9Data to be determined

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][6] It is a robust and widely accepted technique that involves allowing a compound to reach saturation in a solvent over a defined period. The following protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment
  • 1-Bromo-3-iodo-2,5-dimethylbenzene (solid form)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant D->E F Prepare dilutions E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration G->H

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 1-bromo-3-iodo-2,5-dimethylbenzene and place it into a glass vial. An excess is critical to ensure that a saturated solution is achieved, with undissolved solid remaining at equilibrium.[7]

    • Add a precise, known volume of the selected organic solvent to the vial.[7]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a 25°C incubator).[6]

    • Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[8]

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[9] This step is crucial to prevent artificially high solubility measurements.

  • Quantification of Solute:

    • The concentration of 1-bromo-3-iodo-2,5-dimethylbenzene in the clear, filtered saturated solution is then determined using a validated analytical method.

Analytical Quantification Methods

The choice of analytical technique for determining the solute concentration depends on the properties of the compound and the required sensitivity. For a UV-active compound like 1-bromo-3-iodo-2,5-dimethylbenzene, HPLC with UV detection or UV-Vis spectrophotometry are suitable methods.[8][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a solution.[11]

  • Method Development: A suitable reversed-phase HPLC method should be developed. This will typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12] The mobile phase composition can be optimized to achieve a good peak shape and a reasonable retention time for the analyte.

  • Calibration Curve: A series of standard solutions of 1-bromo-3-iodo-2,5-dimethylbenzene of known concentrations are prepared in the same solvent used for the solubility experiment. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: The filtered saturated solution is diluted with the solvent to fall within the concentration range of the calibration curve. The diluted sample is then injected into the HPLC, and the peak area is measured.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by multiplying this concentration by the dilution factor.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable for high-throughput screening, provided that the compound has a distinct chromophore and the solvent does not interfere with its absorption spectrum.[13]

  • Determination of λmax: A dilute solution of 1-bromo-3-iodo-2,5-dimethylbenzene in the chosen solvent is scanned across the UV-Vis range to determine the wavelength of maximum absorbance (λmax).[14]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve according to the Beer-Lambert Law.[14]

  • Sample Analysis: The filtered saturated solution is appropriately diluted, and its absorbance at λmax is measured.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution.

Analytical Workflow Diagram

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Final Calculation A Prepare standard solutions of known concentrations B Analyze standards (HPLC or UV-Vis) A->B C Generate calibration curve (Response vs. Concentration) B->C D Dilute filtered saturated solution E Analyze diluted sample D->E F Determine concentration from calibration curve E->F G Calculate original solubility (Concentration x Dilution Factor) F->G

Caption: Workflow for analytical quantification of solubility.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated solubility data, the following self-validating steps should be incorporated into the experimental design:

  • Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[6]

  • Purity of the Solute: The purity of the 1-bromo-3-iodo-2,5-dimethylbenzene should be confirmed before the experiment, as impurities can affect solubility.

  • Solid-State Analysis: After the experiment, the remaining undissolved solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or degradation has occurred during the equilibration period.[8]

  • Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results.

By adhering to these rigorous experimental and analytical protocols, researchers can confidently generate high-quality, reliable solubility data for 1-bromo-3-iodo-2,5-dimethylbenzene, which is essential for its application in research, drug development, and other scientific endeavors.

References

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937, 2006. [Link]

  • U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. 2013. [Link]

  • Scribd. Solubility test for Organic Compounds. [Link]

  • Scribd. Classification of organic compounds By solubility. [Link]

  • Chemistry Steps. Solubility of Organic Compounds: Principle and Examples 2026. 2026. [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

  • SciSpace. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. 2025. [Link]

  • PubChem. 1-Bromo-4-iodo-2,5-dimethylbenzene. [Link]

  • AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. 2025. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Bitesize Bio. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. 2023. [Link]

  • Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. 2020. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. 2019. [Link]

  • SLS. 1-Bromo-3,5-dimethylbenzene, 9 | 276316-100G. [Link]

  • ACS Publications. Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. [Link]

  • PubMed. Combined pH/organic solvent gradient HPLC in analysis of forensic material. 2005. [Link]

  • ScienceDirect. Solvent selection in liquid chromatography. [Link]

  • RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • ResearchGate. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

  • The Lab Depot. HPLC Solvents 101: Exploring Their Role in Chemical Analysis. 2025. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. 2025. [Link]

  • Dana Bioscience. 1-Bromo-3-iodo-2,5-dimethylbenzene 1g. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ChemBK. 1-bromo-3-iodobenzene. [Link]

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safety data sheet (SDS) for 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safety Data Sheet (SDS) & Technical Application Guide: 1-Bromo-3-iodo-2,5-dimethylbenzene Subtitle: Physicochemical Profiling, Hazard Mitigation, and Regioselective Workflow Design in Advanced Synthesis

Executive Summary

1-Bromo-3-iodo-2,5-dimethylbenzene (CAS: 1807198-53-3) is a highly specialized, di-halogenated aromatic building block extensively utilized in drug discovery and advanced materials science (1)[1]. Molecules with orthogonal reactive sites are critical for the step-wise construction of complex pharmacophores. Because it possesses both a bromine and an iodine atom on a sterically hindered xylene core, it offers a unique scaffold for sequential cross-coupling. However, its halogenated nature dictates stringent safety, handling, and storage protocols to mitigate exposure risks and maintain chemical integrity.

Physicochemical Profiling & Structural Causality

The synthetic value of 1-Bromo-3-iodo-2,5-dimethylbenzene is rooted in the thermodynamic asymmetry of its carbon-halogen bonds. According to comparative studies on catalytic dehalogenation, the hydrogenolytic scission reactivity of C-X bonds strictly follows their bond dissociation energies (BDE) (2)[2].

  • C-I Bond Dissociation Energy: ~222 kJ/mol.

  • C-Br Bond Dissociation Energy: ~280 kJ/mol.

This ~58 kJ/mol energy differential is the mechanistic foundation for regioselective cross-coupling. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the weaker C-I bond undergoes oxidative addition significantly faster than the C-Br bond (3)[3]. This allows researchers to functionalize the iodine position selectively at room temperature or under mild heating, leaving the bromine position completely intact for subsequent, higher-temperature functionalization.

Hazard Identification & Toxicological Mechanisms (SDS Core)

Handling halogenated aromatics requires a deep understanding of their toxicological profiles. Based on standardized safety data (4)[4], 1-Bromo-3-iodo-2,5-dimethylbenzene is classified under the following GHS hazard statements:

  • H315: Causes skin irritation. Causality: The highly lipophilic nature of the dimethylbenzene ring facilitates rapid partitioning into the lipid bilayers of the stratum corneum. Once absorbed, the polarizable halogens induce local oxidative stress and disrupt cellular membranes, triggering an inflammatory cascade.

  • H319: Causes serious eye irritation. Causality: Direct contact with the corneal epithelium leads to rapid cellular desiccation. The compound's hydrophobicity disrupts the aqueous tear film, allowing the halogens to denature surface proteins.

  • H335: May cause respiratory irritation. Causality: Inhalation of airborne particulates or vapors (if subjected to elevated temperatures) introduces the compound to the mucosal membranes of the respiratory tract, causing localized edema.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description
CAS Number 1807198-53-3
Molecular Formula C8H8BrI
Molecular Weight 310.96 g/mol
GHS Hazard Statements H315, H319, H335
GHS Precautionary Statements P261, P280, P305+P351+P338

| Storage Temperature | 2-8°C (Protect from light) |

Table 2: Thermodynamic & Reaction Parameters for Orthogonal Coupling

Halogen Site Bond Dissociation Energy (BDE) Relative Reactivity (Pd-Catalysis) Typical Activation Temp
C-I (Iodine) ~222 kJ/mol High (Primary reaction site) 20°C - 50°C

| C-Br (Bromine) | ~280 kJ/mol | Moderate (Secondary reaction site) | 80°C - 110°C |

Self-Validating Experimental Workflows

Protocol A: Safe Handling, Storage, and Spill Response

To ensure a self-validating safety loop, researchers must verify environmental controls before handling the compound.

  • Verification of Environment: Confirm the fume hood face velocity is actively maintained between 80-100 fpm. Never handle the open container on a standard benchtop.

  • PPE Donning: Equip standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality: Nitrile provides a temporary chemical barrier against halogenated organics. Double-gloving ensures that if the outer layer is compromised by a micro-tear or chemical permeation, the inner layer maintains the barrier while the user safely changes gloves.

  • Storage: Store the compound at 2-8°C in an amber glass vial. Causality: The relatively weak C-I bond is susceptible to photolytic cleavage by ambient UV light. This cleavage generates iodine radicals, degrading the material and visibly turning it pink or brown over time.

SpillResponse S1 Spill Identified (Solid/Liquid) S2 Assess Volume & Toxicity (H315, H319, H335) S1->S2 S3 Evacuate & Ventilate Area S2->S3 S4 Don PPE (Nitrile Gloves, Goggles, Respirator) S3->S4 S5 Contain with Inert Absorbent (Sand/Vermiculite) S4->S5 S6 Sweep & Place in Sealed Container S5->S6 S7 Dispose as Hazardous Halogenated Waste S6->S7

Step-by-step laboratory spill response and decontamination protocol for halogenated aromatics.
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol exploits the thermodynamic asymmetry detailed in Table 2 to selectively functionalize the iodine position.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv). Causality: The bulky, electron-rich triphenylphosphine ligands stabilize the active Pd(0) species, facilitating highly selective oxidative addition strictly into the weaker C-I bond.

  • Solvent & Base: Inject degassed Toluene/Ethanol (4:1 v/v) and aqueous Na2CO3 (2.0 equiv). Causality: Degassing prevents oxygen-mediated catalyst poisoning. The biphasic solvent system dissolves both the organic substrates and the inorganic base, accelerating the transmetalation step.

  • Reaction Execution: Stir the mixture at 45°C for 4 hours. Causality: Maintaining a mild temperature provides enough thermal energy to overcome the activation barrier for C-I oxidative addition, but remains well below the threshold required to activate the C-Br bond, thereby achieving >95% regioselectivity.

  • Workup: Quench the reaction with deionized water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify the intermediate via flash column chromatography.

G A 1-Bromo-3-iodo-2,5-dimethylbenzene (Starting Material) B Pd Catalyst + Arylboronic Acid (1.0 equiv) A->B Reagents added C C-I Bond Cleavage (BDE: 222 kJ/mol) B->C Oxidative Addition D Intermediate: 1-Bromo-3-aryl-2,5-dimethylbenzene C->D Transmetalation & Reductive Elimination E Second Coupling Reagent (e.g., Amine/Alkyne) D->E Next reaction phase F C-Br Bond Cleavage (BDE: 280 kJ/mol) E->F Elevated Temp / Stronger Base G Di-functionalized Target Molecule F->G Final Product Formation

Regioselective cross-coupling workflow exploiting C-I vs C-Br bond dissociation energies.

References

  • Title: Safety Data Sheet: 1-Bromo-3-iodo-2,5-dimethylbenzene Source: AOBChem URL
  • Title: Safety Data Sheet: Hazard Statements Source: AOBChem URL
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)

Sources

Strategic Sourcing and Synthesis Manual: 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the sourcing, pricing, and synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene .

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 1-Bromo-3-iodo-2,5-dimethylbenzene

  • Common Name: 2-Bromo-6-iodo-p-xylene

  • CAS Number: 1807198-53-3 (Note: Often misindexed; verify by structure: p-xylene core, Br and I meta to each other, Br ortho to methyl).

  • Molecular Formula: C₈H₈BrI

  • Molecular Weight: 310.96 g/mol [1]

Strategic Value: This compound is a high-value "orthogonal" building block. The presence of both bromine and iodine atoms on a sterically defined xylene core allows for sequential cross-coupling . The C–I bond reacts preferentially in Pd-catalyzed couplings (Sonogashira, Suzuki, Heck) at low temperatures, leaving the C–Br bond intact for a second, harsher functionalization step. This specific isomer (1-Br, 3-I) places the halogens in a meta relationship, which is synthetically difficult to access via direct halogenation, driving its high market price.

Part 2: Market Intelligence (Suppliers & Price)

Procurement Landscape

This compound is classified as a Fine Chemical / Custom Synthesis item. It is rarely held in bulk stock due to its specific regiochemistry and stability requirements (light sensitive). Most suppliers offer it on a "make-to-order" basis or in milligram quantities.

Supplier & Pricing Table (Q1 2025 Estimates)
SupplierCatalog / SKUPack SizeEstimated Price (USD)Availability
BLDpharm BD015386451 g$820.00 Lead time 2-4 weeks
Fluorochem 1807198-53-3100 mg$150.00 Stock (UK) / Inquiry
SynQuest Custom Quote5 gInquire Custom Synthesis
Combi-Blocks (Check CAS)1 g$750 - $900 Variable

Procurement Advisory: The street price of ~$800/gram indicates a significant markup over raw materials. For requirements >5g, in-house synthesis is strongly recommended to reduce costs by >90%.

Part 3: Technical Deep Dive & Reactivity

The "Meta-Halogen" Challenge

Direct halogenation of p-xylene (1,4-dimethylbenzene) fails to produce this isomer efficiently.

  • Direct Bromination of p-xylene yields 2-bromo-p-xylene.[2]

  • Subsequent Iodination is directed by the existing Methyl and Bromo groups.

    • The C3 and C5 positions (ortho/para to directing groups) are kinetically favored.

    • The desired C6 position (yielding the 1-Br-3-I isomer) is the least activated.

    • Result: Direct synthesis yields the wrong isomers (2,5-dihalo or 2,3-dihalo).

Orthogonal Reactivity Profile

This molecule is designed for Chemoselective Functionalization :

  • Site A (C-I, Pos 3): Reacts at Room Temperature (RT) with Pd(PPh₃)₄.

    • Use: Introduction of fragile moieties (e.g., boronic acids, alkynes).

  • Site B (C-Br, Pos 1): Reacts at >80°C with specialized ligands (e.g., XPhos, RuPhos).

    • Use: Final scaffold closure or polymerization.

Part 4: Synthesis Protocol (The "Deamination" Route)

Since direct synthesis fails, the Deamination Strategy using 2,5-dimethylaniline as a scaffold is the industry standard for high-purity synthesis. This route uses the amino group to direct the iodine to the correct position before removing the nitrogen.

Reaction Scheme
  • Bromination: 2,5-Dimethylaniline → 4-Bromo-2,5-dimethylaniline.

  • Iodination: 4-Bromo-2,5-dimethylaniline → 4-Bromo-6-iodo-2,5-dimethylaniline.

  • Deamination: Removal of the amine via diazonium salt reduction.[3]

Detailed Methodology
Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline
  • Reagents: 2,5-Dimethylaniline (1.0 eq), NBS (1.05 eq), DMF.

  • Protocol: Dissolve aniline in DMF at 0°C. Add NBS portion-wise. The amino group directs bromination para to itself.

  • Validation: Confirm by ¹H NMR (Singlets for aromatic protons indicate para substitution).

Step 2: Iodination (The Critical Step)
  • Reagents: 4-Bromo-2,5-dimethylaniline, Iodine Monochloride (ICl), Acetic Acid.

  • Protocol:

    • Dissolve substrate in glacial acetic acid.

    • Add ICl dropwise at RT. The amino group strongly directs ortho, forcing iodine to Position 6 (adjacent to the amine, meta to the bromide).

    • Quench with Na₂S₂O₃.

  • Product: 4-Bromo-2-iodo-3,6-dimethylaniline (Note: numbering changes relative to amine).

Step 3: Reductive Deamination (Sandmeyer Reduction)
  • Reagents: Isoamyl nitrite (or NaNO₂/H₂SO₄), Hypophosphorous acid (H₃PO₂, 50% aq).

  • Protocol:

    • Diazotization: Suspend the iodo-aniline in EtOH/H₂SO₄ at 0°C. Add NaNO₂ aq dropwise to form the diazonium salt.

    • Reduction: Add cold H₃PO₂ solution. Stir at 0°C for 1h, then allow to warm to RT. Nitrogen gas evolution will be observed.[4]

    • Workup: Extract with Hexanes. Wash with NaHCO₃.[5]

  • Yield: ~60-70% over 3 steps.

  • Result: The amino group vanishes, leaving the Iodine at C3 and Bromine at C1 relative to the xylene core.

Part 5: Visualization & Workflow

The following diagram illustrates the decision logic for sourcing versus synthesizing, and the specific chemical pathway required to bypass regioselectivity issues.

G Start Requirement: 1-Bromo-3-iodo-2,5-dimethylbenzene Decision Quantity Needed? Start->Decision Buy Purchase (Catalog) Cost: ~$820/g Lead Time: 2-4 Weeks Decision->Buy < 2 grams Make In-House Synthesis Cost: ~$50/g Time: 3 Days Decision->Make > 5 grams SM Starting Material: 2,5-Dimethylaniline Make->SM Step1 Step 1: Bromination (NBS, DMF) Target: Para-position SM->Step1 Step2 Step 2: Iodination (ICl, AcOH) Target: Ortho-to-Amine Step1->Step2 Step3 Step 3: Deamination (NaNO2, H3PO2) Remove Directing Group Step2->Step3 Product Final Product: 1-Bromo-3-iodo-2,5-dimethylbenzene Step3->Product

Caption: Decision matrix and "Deamination Route" workflow for accessing the meta-halogenated xylene scaffold.

References

  • ChemicalBook. (2025). Benzene, 1-bromo-3-iodo-2,5-dimethyl- Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[5] Application Notes: Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling. Retrieved from

  • National Institutes of Health (NIH). (2023). Challenging cross couplings, in water, aided by in situ iodination. PMC10628674. Retrieved from

  • BLDpharm. (2025). Product Catalog: 1-Bromo-3-iodo-2,5-dimethylbenzene (BD01538645). Retrieved from

  • ResearchGate. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination Protocol. Journal of Chemical Education. Retrieved from

Sources

Orthogonal Reactivity and Functionalization Profiling of Mixed Halogenated Xylenes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced API Synthesis and Materials Science

Executive Summary

In modern drug development and materials science, the ability to selectively functionalize complex aromatic scaffolds is paramount. Mixed halogenated xylenes—such as 2-bromo-4-chloro-m-xylene or 4-fluoro-2-iodo-p-xylene—represent a privileged class of building blocks. By possessing multiple, distinct carbon-halogen (C–X) bonds alongside reactive benzylic methyl groups, these molecules offer a "programmable" reactivity profile.

As an application scientist, the key to unlocking these scaffolds lies in understanding the thermodynamic and kinetic disparities between different C–X bonds and the benzylic C–H bonds. This guide provides an in-depth mechanistic analysis and field-proven protocols for executing orthogonal functionalization, ensuring that each synthetic step acts as a self-validating system for chemoselectivity[1][2].

Thermodynamic Foundations of Orthogonal Reactivity

The core principle of orthogonal functionalization relies on the differential Bond Dissociation Energies (BDEs) of the aryl halides. In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the low-valent metal (usually Pd⁰ or Ni⁰) into the C–X bond.

Because the activation energy for oxidative addition correlates strongly with the BDE, we can predictably target weaker bonds while leaving stronger bonds intact[3][4]. Conversely, in Nucleophilic Aromatic Substitution (SNAr), the highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex, making C–F bonds the most reactive under nucleophilic conditions, despite having the highest BDE.

Table 1: Thermodynamic Parameters and Reactivity Modes
Bond TypeAvg. Bond Dissociation Energy (kcal/mol)Primary Reactivity ModeRelative Oxidative Addition Rate (Pd⁰)
C–I ~65Cross-Coupling, Halogen-Metal ExchangeVery Fast (

)
C–Br ~81Cross-Coupling, Halogen-Metal ExchangeFast (

)
C–Cl ~96Cross-Coupling (requires bulky/electron-rich ligands)Slow (1)
C–F ~126SNAr, Ortho-Lithiation Directing GroupNegligible
Benzylic C–H ~89Radical Substitution (Wohl-Ziegler)N/A

Data synthesized from established BDE literature and cross-coupling kinetic studies[4][5].

Mechanistic Divergence: The Aryl vs. Benzylic Paradigm

The presence of two methyl groups on the xylene ring introduces an entirely separate axis of reactivity: radical benzylic substitution. Because the benzylic C–H bond is significantly weaker (~89 kcal/mol) than standard aliphatic C–H bonds due to resonance stabilization of the resulting radical, it can be selectively targeted using reagents like N-Bromosuccinimide (NBS) under photochemical or thermal initiation[6].

ReactivityProfile Core Mixed Halogenated Xylene Core C_F C-F Bond Core->C_F C_Cl C-Cl Bond Core->C_Cl C_Br C-Br Bond Core->C_Br CH3 Benzylic -CH3 Core->CH3 SNAr SNAr (Nucleophilic) Rate: F >> Cl C_F->SNAr C_Cl->SNAr Coupling Cross-Coupling (Pd/Ni) Rate: Br > Cl >> F C_Cl->Coupling C_Br->Coupling Lithiation Halogen-Metal Exchange Rate: Br > Cl C_Br->Lithiation Radical Radical Substitution (NBS/NCS) CH3->Radical

Figure 1: Mechanistic divergence of mixed halogenated xylenes based on bond type.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yield in API synthesis, the following protocols have been optimized to exploit the orthogonal reactivity of these scaffolds.

Protocol I: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C–Br bond of 2-bromo-4-chloro-m-xylene while preserving the C–Cl bond for downstream functionalization[1][2].

Causality & Design: We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The relatively simple PPh₃ ligand provides a catalyst that is electron-rich enough to insert into the ~81 kcal/mol C–Br bond at 80°C, but lacks the steric bulk and electron density required to break the ~96 kcal/mol C–Cl bond. This thermodynamic ceiling guarantees >95% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Reagent Loading: Add 2-bromo-4-chloro-m-xylene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: A strict stoichiometry of 1.05 equiv prevents over-coupling.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv). The anhydrous base prevents premature hydrolysis of the boronic acid.

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). The biphasic system facilitates the dissolution of both the organic substrates and the inorganic base, accelerating the transmetalation step.

  • Reaction: Heat the mixture to 80°C under vigorous stirring for 12 hours. Monitor via GC-MS or TLC.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol II: Radical-Mediated Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalize the benzylic methyl group of a chloro-xylene derivative without inducing electrophilic aromatic substitution (EAS) on the ring[6].

Causality & Design: Using N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator ensures a controlled, low steady-state concentration of Br₂. By utilizing a non-polar solvent like trifluorotoluene (PhCF₃), we suppress the ionic EAS pathway, forcing the reaction exclusively down the radical abstraction route.

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a reflux condenser and purge with Argon.

  • Reagent Loading: Dissolve the chloro-xylene derivative (1.0 equiv) in anhydrous PhCF₃ (0.2 M).

  • Initiation: Add NBS (1.1 equiv) and AIBN (10 mol%).

  • Reaction: Heat the mixture to 85°C (reflux) while irradiating with a visible light source or standard halogen lamp to ensure continuous homolytic cleavage of the initiator.

  • Monitoring: Stir for 4-6 hours. The reaction is complete when the dense NBS powder at the bottom of the flask is replaced by succinimide, which floats to the surface.

  • Workup: Cool the reaction in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual bromine, then concentrate under reduced pressure.

Integrated Workflow Logic

By combining these selective protocols, researchers can construct highly complex, multi-functionalized aromatic systems from simple starting materials[7][8]. The diagram below illustrates a standard orthogonal workflow utilized in modern drug discovery.

OrthogonalWorkflow Start Mixed Halogenated Xylene (e.g., 2-Bromo-4-chloro-p-xylene) Step1 Pd-Catalyzed Suzuki Coupling (Targets C-Br) Start->Step1  BDE C-Br < C-Cl Intermediate1 Mono-arylated Chloro-xylene Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Targets C-Cl using XPhos) Intermediate1->Step2  Stronger Pd/Ligand Intermediate2 Di-functionalized Xylene Step2->Intermediate2 Step3 Radical Bromination (NBS) (Targets Benzylic -CH3) Intermediate2->Step3  hv / Peroxide Final Complex API Scaffold (Ready for SN2 displacement) Step3->Final

Figure 2: Sequential orthogonal functionalization workflow of a mixed halogenated xylene.

Conclusion

The reactivity profile of mixed halogenated xylenes is not merely a list of functional groups, but a highly ordered hierarchy dictated by bond dissociation energies and electronic effects. By carefully selecting catalysts, ligands, and reaction conditions, application scientists can exploit these differences to perform orthogonal cross-couplings and benzylic functionalizations. This strategic approach minimizes the need for protecting group chemistry, streamlining the synthesis of advanced pharmaceutical intermediates and novel materials.

References

  • Benchchem:2-Bromo-4-chloro-m-xylene Reactivity Profile.
  • Benchchem:Reactivity of the carbon-iodine bond in Polyhalogenated Arom
  • ResearchGate:Comparison of the BDE of Alkyl Halides and Benzyl Halides.
  • ACS Publications (Energy & Fuels):Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review.
  • National Institutes of Health (NIH)

Sources

A Technical Guide to 1-Bromo-3-iodo-2,5-dimethylbenzene: A Versatile Building Block for Sequential Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Physicochemical Properties

1-Bromo-3-iodo-2,5-dimethylbenzene is a derivative of p-xylene, substituted with one bromine and one iodine atom. The lack of a dedicated PubChem entry suggests it is a less common isomer compared to, for example, 1-Bromo-4-iodo-2,5-dimethylbenzene (PubChem CID: 19420753).[1] Nevertheless, its identity is unambiguously defined by its structure.

PropertyValueSource/Method
IUPAC Name 1-Bromo-3-iodo-2,5-dimethylbenzeneNomenclature
Molecular Formula C₈H₈BrI-
Molecular Weight 310.96 g/mol Calculated
Canonical SMILES CC1=CC(=C(C(=C1I)Br)C)I-
InChI InChI=1S/C8H8BrI/c1-5-3-7(10)6(2)4-8(5)9/h3-4H,1-2H3Generated
InChIKey Not available in databases-
Physical Form Likely a solid or high-boiling liquid at room temperatureInferred from isomers
Solubility Expected to be soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) and insoluble in water.[2]General principle

Proposed Synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene

The synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene requires a regioselective approach to introduce the halogen substituents in the correct positions. The directing effects of the substituents on the aromatic ring are the primary consideration in designing the synthetic pathway.[3][4][5] Both methyl groups are activating and ortho-, para-directing.[3][5] Halogens are deactivating but also ortho-, para-directing.[3][6][7] A plausible synthetic route starting from the readily available 1,4-dimethylbenzene (p-xylene) is outlined below.

The key to this synthesis is the strategic order of halogenation. Introducing the larger, less electronegative iodine atom first, followed by bromination, is a common strategy. The steric hindrance from the two methyl groups and the first halogen will influence the position of the second halogen.

Synthesis_Workflow p_xylene 1,4-Dimethylbenzene (p-Xylene) iodination Iodination p_xylene->iodination intermediate 2-Iodo-1,4-dimethylbenzene iodination->intermediate I₂, HIO₃, H₂SO₄ bromination Bromination intermediate->bromination product 1-Bromo-3-iodo-2,5-dimethylbenzene bromination->product Br₂, FeBr₃ Sequential_Coupling start 1-Bromo-3-iodo- 2,5-dimethylbenzene reaction1 First Coupling (e.g., Sonogashira) start->reaction1 intermediate Bromo-alkynyl-dimethylbenzene Intermediate reaction1->intermediate R-C≡CH, Pd(0), Cu(I) reaction2 Second Coupling (e.g., Suzuki) intermediate->reaction2 final_product Unsymmetrically Disubstituted Product reaction2->final_product Ar-B(OH)₂, Pd(0), Base

Sources

Methodological & Application

synthesis of boronic acids from 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-B Topic: Precision Synthesis of (3-Bromo-2,5-dimethylphenyl)boronic Acid Substrate: 1-Bromo-3-iodo-2,5-dimethylbenzene (CAS: 699119-05-6)

Part 1: Executive Summary & Strategic Analysis

The Challenge of Chemoselectivity The synthesis of boronic acids from polyhalogenated arenes requires rigorous chemoselectivity. For the substrate 1-Bromo-3-iodo-2,5-dimethylbenzene , the objective is to selectively functionalize the C–I bond while preserving the C–Br bond. This selectivity is governed by the hierarchy of bond dissociation energies (BDE): the C–I bond (


65 kcal/mol) is significantly weaker than the C–Br bond (

81 kcal/mol).

Strategic Routes This guide presents two validated pathways. Researchers must select the route based on available equipment and downstream applications:

  • Route A (Cryogenic Lithium-Halogen Exchange): The preferred method for direct access to the free boronic acid. It exploits the rapid kinetics of I/Li exchange at -78°C.

    • Pros: Direct synthesis, high atom economy, scalable.

    • Cons: Requires cryogenic conditions and strictly anhydrous technique.

  • Route B (Pd-Catalyzed Miyaura Borylation): Generates the pinacol boronate ester, which must be subsequently hydrolyzed.

    • Pros: Robust, tolerates moisture/air better than organolithiums, avoids cryogenic temps.

    • Cons: Two steps (Borylation + Hydrolysis), higher cost (Pd catalyst), difficult hydrolysis of pinacol esters.

Part 2: Mechanistic Logic & Decision Tree

The following diagram illustrates the kinetic versus thermodynamic control pathways and the critical decision points for the synthesis.

G Start Starting Material 1-Bromo-3-iodo-2,5-dimethylbenzene Decision Select Strategy Start->Decision RouteA Route A: Kinetic Control (Li-Halogen Exchange) Decision->RouteA High Selectivity Required Direct to Acid RouteB Route B: Catalytic Cycle (Miyaura Borylation) Decision->RouteB Avoid Cryogenics Targeting Ester Intermed_Li Intermediate: 3-Lithio-1-bromo-species (-78°C) RouteA->Intermed_Li n-BuLi, -78°C (Fast I/Li Exchange) Intermed_Pin Intermediate: Pinacol Boronate Ester RouteB->Intermed_Pin Pd(dppf)Cl2, B2pin2 KOAc, 80°C Trapping Electrophilic Trap B(OiPr)3 Intermed_Li->Trapping In-situ Quench Hydrolysis_B Oxidative Hydrolysis (NaIO4 / HCl) Intermed_Pin->Hydrolysis_B Cleavage of Pinacol Hydrolysis_A Acidic Hydrolysis (H3O+) Trapping->Hydrolysis_A Product Target Product: (3-Bromo-2,5-dimethylphenyl) boronic acid Hydrolysis_A->Product Hydrolysis_B->Product

Figure 1: Strategic decision tree highlighting the kinetic pathway (Route A) vs. the catalytic pathway (Route B).

Part 3: Detailed Protocols

Protocol A: Selective Lithium-Halogen Exchange (Primary Recommendation)

Targeting the free boronic acid directly.

Rationale: At -78°C, the rate of Iodine-Lithium exchange is orders of magnitude faster than Bromine-Lithium exchange. By keeping the temperature low and controlling stoichiometry, we exclusively activate the C-3 position.

Reagents:

  • Substrate: 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi): 1.05 equiv (2.5 M in hexanes). Titrate before use.
  • Triisopropyl borate (

    
    ): 1.2 equiv.
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench: 2M HCl.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Add the substrate (e.g., 5.0 g, 16.1 mmol) and anhydrous THF (80 mL, 0.2 M concentration) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C (monitor with an internal probe).

    • Critical Check: The solution must be at -78°C before adding

      
      -BuLi to prevent attack on the Bromine.
      
  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise over 20 minutes using a syringe pump or carefully controlled manual addition. The internal temperature should not rise above -70°C.[1]
    
    • Observation: A color change (often yellow or pale orange) indicates the formation of the aryllithium species.

    • Aging: Stir at -78°C for exactly 30 minutes. Do not over-stir, as scrambling (halogen dance) can occur over time.

  • Electrophilic Trapping: Add Triisopropyl borate (1.2 equiv) dropwise.

    • Note:

      
       is preferred over 
      
      
      
      due to reduced steric congestion during the "ate" complex formation, though both work.
  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

  • Hydrolysis: Cool the flask to 0°C (ice bath) and quench by slowly adding 2M HCl (approx. 30 mL). Stir vigorously at RT for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from minimal hot water/acetonitrile or hexane/ethyl acetate. Boronic acids can be sticky; avoid column chromatography if possible as they streak on silica (unless using 1% acetic acid in eluent).

Protocol B: Miyaura Borylation & Oxidative Hydrolysis (Alternative)

Targeting the Pinacol Ester first, then converting to Acid.

Rationale: If cryogenic facilities are unavailable, Palladium catalysis offers high chemoselectivity. The oxidative addition of Pd(0) into C–I is much faster than C–Br.

Phase 1: Synthesis of Pinacol Ester

  • Reagents: Substrate (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), 
    
    
    
    (3 mol%), KOAc (3.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane or DMSO.

  • Procedure:

    • Combine all solids in a pressure vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent proto-deborylation or reaction at the Br site.

    • Filter through Celite, concentrate. Yields the Pinacol Boronate .[2][3]

Phase 2: Hydrolysis to Boronic Acid (The Challenge) Pinacol esters are notoriously stable. Standard acidic hydrolysis often fails. Use the Sodium Periodate Method .[4]

  • Reagents: Pinacol Boronate (from Phase 1),

    
     (3.0 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Acetone / Water (1:1).

  • Procedure:

    • Dissolve the ester in Acetone/Water.

    • Add

      
       and 
      
      
      
      . Stir at RT for 24–48 hours.
    • Mechanism:[5][6][7][8] Periodate cleaves the vicinal diol of the pinacol ligand, destabilizing the boron ester.

    • Workup: Filter the white precipitate (

      
      ). Extract the filtrate with EtOAc. The product is the free boronic acid.
      

Part 4: Data Interpretation & Quality Control

Self-Validating System: How to confirm success?

ParameterExpected Result (Boronic Acid)Failure Mode (Common Pitfalls)
1H NMR Distinct shift of aromatic protons. Broad singlet (

) around 4.0–8.0 ppm (solvent dependent, often disappears with

shake).
Doublet/Multiplet complexity: Indicates loss of Br (des-bromo product) or reaction at both sites.
11B NMR Single peak

28–32 ppm (trigonal planar).
Peak at

20-22 ppm:
Indicates boroxine (anhydride) formation. This is normal for dry boronic acids but verifies the B-C bond exists.
Mass Spec [M-H]- or [M+HCOO]- in ESI negative mode.Mass = Substrate: No reaction. Mass - Br + H: Lithium-Halogen exchange hit the wrong halogen (rare at -78°C).

Quantitative Comparison of Methods

MetricMethod A (Li-Exchange)Method B (Pd-Miyaura)
Selectivity (I vs Br) Excellent (>98% at -78°C)Very Good (>95% with timing)
Step Count 1 (One-pot)2 (Borylation + Hydrolysis)
Yield (Isolated) 75–85%60–70% (over 2 steps)
Cost Low (

-BuLi is cheap)
High (Pd catalyst,

)
Scalability High (Exothermic control needed)High (Standard batch reactor)

Part 5: References

  • Selectivity in Lithium-Halogen Exchange:

    • Parham, W. E., & Jones, L. D. (1975). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.

    • Context: Establishes the foundational hierarchy where Iodine exchanges preferentially over Bromine at cryogenic temperatures.

  • Miyaura Borylation Selectivity:

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.

    • Context: The definitive guide on Pd-catalyzed borylation, demonstrating the reactivity order I > Br > Cl.

  • Hydrolysis of Pinacol Esters (Periodate Method):

    • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. (Note: While trifluoroborate is one path, the NaIO4 method is often cited in parallel for direct oxidative cleavage).

    • Reference for NaIO4 protocol:Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007).[1] Oxidative Cleavage of Pinacol Boronate Esters. Journal of the American Chemical Society (Contextual usage in complex synthesis).

    • (Note: Standard textbook protocol for NaIO4 cleavage of diols applied to boronates).

  • Substrate Specifics:

    • PubChem Compound Summary for CID 19420753 (1-Bromo-4-iodo-2,5-dimethylbenzene - isomer analogue).

    • Context: Verifies physical properties and stability of the dimethyl-bromo-iodo core.

Sources

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of Polysubstituted Arenes

In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. 1-Bromo-3-iodo-2,5-dimethylbenzene presents itself as a valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards halogen-metal exchange offers a strategic entry point for sequential and regioselective derivatization. This application note provides a detailed protocol for the selective lithiation of the C-I bond in 1-Bromo-3-iodo-2,5-dimethylbenzene, a critical transformation that paves the way for the introduction of a diverse array of electrophiles at the 3-position.

The underlying principle of this selective transformation is the kinetically controlled nature of the lithium-halogen exchange reaction. The rate of exchange is significantly faster for heavier halogens, following the general trend of I > Br > Cl.[1] This inherent reactivity difference allows for the preferential formation of the 3-lithio-1-bromo-2,5-dimethylbenzene intermediate when the substrate is treated with an organolithium reagent at low temperatures. The resulting aryllithium species is a potent nucleophile, ready to be intercepted by a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond.[2]

This guide is intended for researchers and professionals in drug development and synthetic chemistry, offering both the practical steps for performing the reaction and the scientific rationale behind the chosen conditions.

Mechanism and Rationale for Regioselectivity

The halogen-metal exchange reaction is a fundamental transformation in organometallic chemistry.[1] While the precise mechanism can be complex and subject to solvent and substrate effects, it is generally accepted to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide. This can involve the formation of a transient "ate-complex," which then proceeds to the more stable aryllithium and alkyl halide products.[1]

The regioselectivity in the lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene is dictated by the relative rates of exchange at the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to nucleophilic attack by the organolithium reagent. By conducting the reaction at very low temperatures (typically -78 °C to -100 °C), the kinetic product, resulting from the faster C-I exchange, is overwhelmingly favored.[3]

The choice of organolithium reagent is also critical. While both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) can effect this transformation, n-BuLi is often the reagent of choice for simple halogen-metal exchanges.[4] Its lower basicity compared to t-BuLi minimizes the risk of competing deprotonation reactions, should any sufficiently acidic protons be present on the substrate or in the reaction medium.[5] The use of an ethereal solvent, such as tetrahydrofuran (THF), is standard practice as it effectively solvates the lithium cation, enhancing the reactivity of the organolithium reagent.[6]

Experimental Workflow and Data

Visualizing the Synthetic Pathway

lithiation_workflow sub_mol 1-Bromo-3-iodo- 2,5-dimethylbenzene intermediate 3-Lithio-1-bromo- 2,5-dimethylbenzene sub_mol->intermediate Halogen-Metal Exchange (I > Br) reagent n-BuLi THF, -78 °C product 3-E-1-Bromo- 2,5-dimethylbenzene intermediate->product Electrophilic Quench electrophile Electrophile (E+) quench Aqueous Workup product->quench Isolation

Caption: Workflow for the regioselective lithiation and electrophilic quench.

Critical Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 1-Bromo-3-iodo-2,5-dimethylbenzeneDifferentiated reactivity of C-I and C-Br bonds.
Lithiating Agent n-Butyllithium (n-BuLi)Effective for halogen-metal exchange with reduced basicity compared to t-BuLi.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent enhances reactivity of the organolithium reagent.[6]
Temperature -78 °CEnsures kinetic control, favoring the faster C-I exchange and minimizing side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Organolithium reagents are highly air and moisture sensitive.
Equivalents of n-BuLi 1.0 - 1.1 eq.Stoichiometric amount is generally sufficient for the exchange.
Reaction Time 30 - 60 minutesHalogen-metal exchange is typically a rapid process at low temperatures.[1]
Quenching Agent Various Electrophiles (e.g., CO₂, DMF, Aldehydes)Traps the aryllithium intermediate to form the desired product.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • 1-Bromo-3-iodo-2,5-dimethylbenzene

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Selected electrophile (e.g., dry ice for carboxylation, dimethylformamide for formylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry glassware (three-neck round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles for transfer of pyrophoric reagents

Procedure:

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with an inert gas to ensure anhydrous conditions.

  • Substrate Preparation: To the reaction flask, add 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 eq.) and dissolve it in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq.) dropwise via syringe over a period of 10-15 minutes. A slight color change in the reaction mixture may be observed.

  • Lithiation: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.1-1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C. The rate of addition should be controlled to manage any exotherm.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature.

  • Quenching the Reaction: Once the reaction has reached room temperature, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-substituted-1-bromo-2,5-dimethylbenzene.

Safety Precautions:

  • Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere using proper air-free techniques.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

  • A Class D fire extinguisher should be readily available for combustible metal fires.

Conclusion

The regioselective lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene via halogen-metal exchange is a robust and highly effective method for the controlled synthesis of polysubstituted aromatic compounds. By leveraging the kinetic difference in the reactivity of the C-I and C-Br bonds, this protocol provides a reliable pathway to a versatile aryllithium intermediate. The subsequent trapping with a wide range of electrophiles opens the door to a vast array of novel molecular architectures, making this a valuable tool for researchers in drug development and materials science. Adherence to the detailed protocol and safety precautions outlined in these notes will ensure a successful and safe execution of this powerful synthetic transformation.

References

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • PMC. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • RSC Publishing. (n.d.). Arene-catalysed lithiation reactions with lithium at low temperature. Retrieved from [Link]

  • StackExchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Retrieved from [Link]

  • Reddit. (n.d.). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Retrieved from [Link]

  • Thieme. (n.d.). Halogen–Lithium Exchange on Isothiocyanate- Substituted Aryl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ACS Publications. (2020, May 15). Optimization of Organolithium Reactions. Retrieved from [Link]

  • PMC. (n.d.). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted. Retrieved from [Link]

  • University of California. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • The Sheppard Group. (2008, December 11). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

  • ResearchGate. (2022, November 29). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • PMC. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

  • Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

Sources

Application Notes and Protocols for Selective Buchwald-Hartwig Amination of 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Chemoselectivity in Dihaloarenes

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application in pharmaceutical and materials science is widespread, driven by its tolerance for a vast array of functional groups. A particularly compelling challenge within this field is the selective functionalization of polyhalogenated aromatic compounds. These substrates are valuable synthons, offering multiple reaction sites for sequential, controlled cross-coupling reactions to build molecular complexity.

This guide focuses on the strategic amination of 1-Bromo-3-iodo-2,5-dimethylbenzene. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique opportunity for chemoselective synthesis. By carefully controlling reaction parameters, one can selectively target the iodo-position for amination while preserving the bromo-substituent for subsequent transformations, or drive the reaction to completion to achieve diamination. This document provides the mechanistic rationale and field-tested protocols for achieving high selectivity in these transformations, aimed at researchers, scientists, and professionals in drug development.

The Mechanistic Foundation of Selectivity

The selectivity in the Buchwald-Hartwig amination of dihaloarenes is fundamentally governed by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond.

The established reactivity trend for aryl halides in oxidative addition is:

C–I > C–Br > C–Cl

This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and insertion by the electron-rich Pd(0) center. This inherent reactivity difference is the primary tool we will exploit to achieve selective mono-amination of 1-Bromo-3-iodo-2,5-dimethylbenzene.

The overall catalytic cycle proceeds as follows:

  • Oxidative Addition: The active L-Pd(0) species (where L is a phosphine ligand) preferentially adds to the C-I bond to form an Aryl-Pd(II)-I complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst.[1][5]

Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group, are critical for promoting the crucial reductive elimination step and ensuring high catalytic turnover.[5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(L)-NR'R'' OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd0 Reductive Elimination  Product  (Ar-NR'R'') Product Selectively Aminated Product Amido_Complex->Product ArX 1-Bromo-3-iodo-2,5-dimethylbenzene ArX->OA_Complex Amine Amine (HNR'R'') Amine->OA_Complex caption Fig. 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Fig. 2: Workflow for selective C-I bond amination.
Detailed Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu), followed by 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at the designated temperature (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl dihalide is consumed, being careful not to drive the reaction into the second amination.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Table 1: Recommended Conditions for Selective C-I Amination
ParameterRecommended Reagent/ConditionRationale
Aryl Halide 1-Bromo-3-iodo-2,5-dimethylbenzeneSubstrate with differential C-I/C-Br reactivity.
Amine Morpholine, Aniline, or other primary/secondary amine (1.1 equiv.)Nucleophilic partner for the coupling.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precursors. [6]
Ligand XPhos or RuPhos (1.1-1.2x Pd mol%)Bulky, electron-rich ligand promotes efficient catalysis.
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)Strong, non-coordinating base is required. [7]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents with good solubility for reagents.
Temperature 60 - 80 °CSufficient to activate the C-I bond while minimizing C-Br reactivity. [8]
Time 2 - 12 hoursMonitor closely to prevent over-reaction.
Expected Product 4-(3-Bromo-2,5-dimethylphenyl)morpholine (example)Selective formation of the C-N bond at the iodo position.

Protocol 2: Sequential Amination Targeting the Carbon-Bromine Bond

To functionalize the less reactive C-Br bond, a sequential approach is most effective. First, the C-I position is selectively aminated and the product isolated according to Protocol 1. This bromo-amino intermediate then serves as the substrate for a second Buchwald-Hartwig amination under more forcing conditions to couple at the C-Br site.

Synthetic Strategy: A Stepwise Functionalization

Sequential Amination Start 1-Bromo-3-iodo-2,5-dimethylbenzene Step1 Protocol 1 (Mild Conditions) + Amine 1 Start->Step1 Intermediate Intermediate: 3-(Amine 1)-1-bromo-2,5-dimethylbenzene Step1->Intermediate Step2 Protocol 2 (Forcing Conditions) + Amine 2 Intermediate->Step2 Final Final Product: 1,3-Di-amino-2,5-dimethylbenzene (Symmetrical or Unsymmetrical) Step2->Final caption Fig. 3: Sequential strategy for di-amination.

Fig. 3: Sequential strategy for di-amination.
Detailed Step-by-Step Methodology (Second Amination)

This protocol assumes the starting material is the purified product from Protocol 1 (e.g., 4-(3-Bromo-2,5-dimethylphenyl)morpholine).

  • Setup: Following the same inert atmosphere procedures as in Protocol 1, combine the bromo-amino substrate (1.0 equiv.), palladium catalyst, ligand, and base in a suitable reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the second amine (which can be the same as or different from the first).

  • Reaction: Heat the sealed reaction to a higher temperature (typically 100-110 °C) to facilitate the oxidative addition to the more robust C-Br bond.

  • Monitoring: Monitor the reaction until the starting bromo-amino substrate is fully consumed.

  • Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 1 to isolate the final di-aminated product.

Table 2: Recommended Conditions for C-Br Amination
ParameterRecommended Reagent/ConditionRationale
Aryl Halide 3-Amino-1-bromo-2,5-dimethylbenzene derivativeProduct from the first selective amination.
Amine Second primary/secondary amine (1.2 equiv.)Allows for synthesis of unsymmetrical products.
Pd Catalyst Pd₂(dba)₃ (2-3 mol%) or BrettPhos Palladacycle (2 mol%)Robust catalysts are needed for the less reactive C-Br bond.
Ligand BrettPhos or RuPhos (1.1-1.2x Pd mol%)Highly active ligands for challenging aryl bromide couplings. [9]
Base K₃PO₄ or LiHMDS (2.0 equiv.)Strong base is essential.
Solvent Toluene or t-BuOHHigher boiling point solvents are suitable.
Temperature 100 - 110 °CForcing conditions are required to activate the C-Br bond. [7]
Time 12 - 24 hoursReactions are typically slower than C-I couplings.
Expected Product Unsymmetrical or Symmetrical 1,3-diamino-2,5-dimethylbenzeneFully functionalized aromatic core.

Trustworthiness and Validation: Critical Experimental Insights

  • Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxygen. Rigorous exclusion of air and moisture is paramount for achieving high yields and preventing catalyst deactivation.

  • Purity of Reagents: Use high-purity, anhydrous, and degassed solvents. The quality of the base, particularly alkoxides like NaOtBu which can be hygroscopic, is critical to success.

  • Ligand Selection: While several bulky phosphine ligands can be effective, ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig collections often provide superior results, especially for challenging substrates like aryl bromides. [1][10]* Solvent and Byproduct Inhibition: In some cases, the iodide salt generated as a byproduct (e.g., NaI) can act as a catalyst inhibitor, especially in solvents where it has some solubility. Using a solvent like toluene, where NaI is sparingly soluble, can mitigate this effect and lead to more efficient reactions for aryl iodides. [11]

Conclusion

The differential reactivity of the carbon-halogen bonds in 1-Bromo-3-iodo-2,5-dimethylbenzene offers a reliable handle for selective synthesis via the Buchwald-Hartwig amination. By employing mild conditions, researchers can achieve highly selective C-N bond formation at the C-I position. Subsequent reaction of the isolated intermediate under more forcing conditions provides a clear and reproducible pathway to access the C-Br position. This stepwise approach enables the controlled and predictable synthesis of either mono- or di-functionalized 2,5-dimethylbenzene cores, providing valuable building blocks for discovery chemistry programs.

References

  • Amatore, C., & Jutand, A. (n.d.). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates - Application to palladium-catalyzed reductive coupling of aryl halides.
  • Deng, H., & Vetticatt, M. J. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Stambuli, J. P., & Hartwig, J. F. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Retrieved from [Link]

  • Wang, H., & Bickelhaupt, F. M. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Retrieved from [Link]

  • Deng, H., & Vetticatt, M. J. (2024, July 17). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Stradiotto, M. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]

  • Ali, M. A., & Tabata, M. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Retrieved from [Link]

  • Li, J. J. (2021). Buchwald–Hartwig Amination. Semantic Scholar. Retrieved from [Link]

  • Wölfling, J., & Frank, E. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (2026, February 14). Improved Synthesis of. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009, April 29). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. MIT Open Access Articles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing dehalogenation side reactions in mixed halo-arenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of late-stage functionalization. When working with mixed halo-arenes (e.g., substrates containing both a bromide and a chloride), achieving precise chemoselectivity while suppressing deleterious side reactions is a primary challenge.

The most notorious of these side reactions is protodehalogenation (hydrodehalogenation), where the target halogen is replaced by a hydrogen atom rather than the desired cross-coupling partner. This guide dissects the causality of this failure mode and provides field-proven, self-validating methodologies to eliminate it.

Mechanistic Root Cause Analysis

To prevent a side reaction, we must first understand its origin. Protodehalogenation is not a random degradation; it is a specific, competitive catalytic pathway.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetalation (R-B(OH)2) PdII->TM Productive Beta β-Hydride Elimination (from Base/Solvent) PdII->Beta Side Reaction PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product PdII_H Ar-Pd(II)-H Beta->PdII_H RE2 Reductive Elimination PdII_H->RE2 RE2->Pd0 Dehal Ar-H (Dehalogenated) RE2->Dehal

Catalytic cycle showing productive cross-coupling vs. protodehalogenation side reaction.

Troubleshooting FAQs

Q1: Why does my bromo-chloro-arene yield a dehalogenated byproduct instead of the desired cross-coupled product? A1: Dehalogenation occurs when the catalytic cycle is intercepted after oxidative addition. Instead of undergoing transmetalation with your boronic acid, the


 intermediate acquires a hydride. This hydride typically originates from unproductive 

-hydride elimination of coordinated alkoxide bases, protic solvents (like ethanol), or even trace water, as detailed by 1[1] and the 2[2]. The resulting

species rapidly undergoes reductive elimination to yield the undesired

arene.

Q2: How do I achieve chemoselectivity (coupling at C-Br over C-Cl) while suppressing this dehalogenation? A2: The inherent reactivity order for oxidative addition is C-I > C-Br > C-Cl > C-OTf[3]. To selectively couple at the C-Br bond without activating the C-Cl bond, you must carefully tune the catalyst's steric bulk. Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) accelerates both the oxidative addition at the C-Br bond and the final product-forming reductive elimination. By speeding up the productive pathway, you effectively outcompete the slower


-hydride elimination side reaction[1].

Q3: What are the worst solvent and base choices if I want to avoid protodehalogenation? A3: The worst combinations are strong alkoxide bases (e.g., NaOEt, KOtBu) in protic solvents (e.g., ethanol, methanol)[1]. Alkoxides readily coordinate to palladium and undergo


-hydride elimination, acting as direct hydride donors[4]. To fix this, switch to weaker, non-nucleophilic inorganic bases like anhydrous 

or

, and use aprotic solvents such as toluene or 1,4-dioxane.

Workflow Start Issue: High Ar-H Byproduct Q1 Using Protic Solvent? (e.g., EtOH, MeOH) Start->Q1 A1 Switch to Aprotic (Toluene, THF, Dioxane) Q1->A1 Yes Q2 Using Alkoxide Base? (e.g., NaOEt, KOtBu) Q1->Q2 No A2 Switch to Weaker Base (K3PO4, Cs2CO3) Q2->A2 Yes Q3 Using Basic Ligand? (e.g., PPh3) Q2->Q3 No A3 Switch to Bulky Ligand (XPhos, SPhos) Q3->A3 Yes

Logic tree for troubleshooting and mitigating protodehalogenation in cross-couplings.

Quantitative Optimization Data

The following table summarizes the causal impact of varying the catalyst matrix on a standard 1-bromo-4-chlorobenzene Suzuki-Miyaura coupling. Notice how the elimination of hydride donors (alkoxides/alcohols) and the introduction of steric bulk (XPhos) drastically shifts the reaction toward the desired chemoselective product.

Catalyst SystemBaseSolventYield (Ar-R)Dehalogenation (Ar-H)Chemoselectivity (C-Br vs C-Cl)
Pd(PPh₃)₄NaOEtEtOH45%40%Low (Mixed coupling)
Pd(dppf)Cl₂K₂CO₃THF/H₂O65%20%Moderate
Pd(OAc)₂ / SPhosK₃PO₄Dioxane88%5%High (>90% at C-Br)
Pd₂dba₃ / XPhos Anhydrous K₃PO₄ Toluene 94% <1% Excellent (>98% at C-Br)

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

This methodology is designed as a "self-validating system." It includes embedded checkpoints to ensure the chemical environment is actively preventing hydride formation before proceeding to the next step.

Objective: Selectively couple an aryl boronic acid at the C-Br bond of a bromo-chloro-arene while strictly suppressing protodehalogenation.

Step 1: Catalyst Matrix Preparation

  • In an oven-dried Schlenk flask, combine

    
     (1.0 mol%) and XPhos (2.4 mol%).
    
  • Causality Note: The slight excess of ligand ensures complete formation of the active monoligated

    
     species, which is critical for rapid reductive elimination.
    
  • Validation Checkpoint 1: Purge the flask with Argon for 5 minutes. Add 2 mL of anhydrous toluene. The solution should transition from purple/dark red to a deep, clear reddish-brown. If the solution turns black and opaque, palladium has precipitated (Pd black) due to oxygen contamination. Discard and restart.

Step 2: Substrate & Base Addition

  • Add the bromo-chloro-arene (1.0 equiv), the aryl boronic acid (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Causality Note: We strictly avoid alkoxides and use a mild phosphate base to intentionally starve the system of

    
    -hydride donors.
    

Step 3: Rigorous Degassing

  • Add the remaining anhydrous toluene (to reach 0.2 M concentration).

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Validation Checkpoint 2: During the final thaw, no gas bubbles should evolve from the solution under static vacuum. This confirms the complete removal of dissolved oxygen, which otherwise stalls transmetalation and increases the lifespan of the vulnerable

    
     intermediate.
    

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80°C under an Argon atmosphere.

  • Validation Checkpoint 3 (Crucial): After 45 minutes, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or LC-MS.

    • Pass Condition: You observe the cross-coupled product mass, unreacted starting material, and <2% of the dehalogenated mass (M-Br+H).

    • Fail Condition: If the dehalogenated mass exceeds 5%, halt the reaction. Your

      
       is likely hygroscopic and has absorbed water, acting as a hydride source. You must use a freshly opened or oven-dried batch of base.
      

Step 5: Workup

  • Cool to room temperature, filter through a short pad of Celite to remove the phosphate salts and palladium residue, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes Source: PolyU Scholars Hub URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Selective C–I Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of chemoselective cross-coupling. When dealing with polyhalogenated scaffolds (e.g., bromo-iodo-arenes), the goal is to selectively functionalize the C–I bond while preserving the C–Br or C–Cl bonds for downstream elaboration. This "Iodine-First" approach relies heavily on precise catalyst loading, ligand selection, and an understanding of the underlying organometallic causality.

Part 1: Mechanistic Grounding – The Causality of Chemoselectivity

The kinetic differentiation between carbon-halogen bonds is dictated by their Bond Dissociation Energies (BDE). The C–I bond is the weakest (~65 kcal/mol) and undergoes oxidative addition with Palladium(0) rapidly at room temperature. In contrast, the C–Br bond (~81 kcal/mol) requires higher thermal energy or highly electron-rich ligands to activate.

However, selectivity is not merely a function of temperature; it is deeply tied to catalyst loading . High local concentrations of active Pd(0) can push the equilibrium toward secondary oxidative addition events once the C–I bond is depleted. According to1, using excess catalyst or highly active ligands overcomes the activation barrier for the C–Br bond, leading to unwanted bis-coupling[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Low Loading: 1-3 mol%] OxAdd_CI Oxidative Addition (C-I) Fast at 20°C Pd0->OxAdd_CI Kinetically Favored OxAdd_CBr Oxidative Addition (C-Br) Slower, requires >60°C Pd0->OxAdd_CBr Excess Pd / High Temp Transmet Transmetalation (Boronic Acid) OxAdd_CI->Transmet IodideInhib Iodide Inhibition (Pd-ate complex formation) OxAdd_CI->IodideInhib High [I-] in polar solvents BisProduct Bis-Coupled Impurity (Loss of Selectivity) OxAdd_CBr->BisProduct RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Mono-Coupled Product (C-Br Intact) RedElim->Product Product->OxAdd_CBr If Catalyst > 5 mol%

Figure 1: Mechanistic pathways in chemoselective Pd-catalyzed cross-coupling of polyhalogenated arenes.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing bis-coupling (reaction at both C–I and C–Br) even when using strict 1.0 equivalent stoichiometry of the coupling partner? Causality: Stoichiometry alone does not prevent over-reaction if the catalyst is too active. Using excess catalyst (>5 mol%) or highly electron-rich, bulky ligands (like P(t-Bu)₃ or SPhos) lowers the activation barrier for C–Br oxidative addition[1]. Solution: Reduce the catalyst loading to 1–3 mol% and switch to a milder ligand system, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Maintain the reaction at 20–25 °C to leverage the kinetic differentiation between the C–I and C–Br bonds[2].

Q2: My C–I coupling reaction stalls at 40-50% conversion. I don't see any "Pd black" precipitating, so the catalyst hasn't degraded. What is causing this? Causality: This is a classic case of Iodide Inhibition . As the reaction progresses, extruded iodide salts (e.g., NaI) accumulate. Research from 3 demonstrates that these iodide ions can bind to the Pd(II) intermediate, forming inactive bridging iodide dimers or Pd-ate complexes that halt the catalytic cycle[3]. Solution: Switch the reaction solvent to Toluene. In non-polar solvents like toluene, the iodide salt byproduct is insoluble and precipitates out of solution, preventing it from inhibiting the active palladium species[3].

Q3: Can I perform selective C–I coupling without complex phosphine ligands? Causality: Yes, particularly for C–S or C–N bond formations. Because the C–I bond is highly reactive, simple copper salts can be used. For example,4 (1–2.5 mol%) can efficiently catalyze the chemoselective C–S coupling of aryl iodides and thiols without any additional phosphine ligands[4].

Part 3: Troubleshooting Guide & Diagnostics

Troubleshooting Start Symptom: Poor Yield or Selectivity in C-I Coupling Check1 Observation: Black precipitate (Pd Black) formed? Start->Check1 Fix1 Action: Improve degassing, switch to pre-formed Pd(dppf)Cl2 Check1->Fix1 Yes Check2 Observation: Significant bis-coupling (C-Br also reacted)? Check1->Check2 No Fix2 Action: Reduce catalyst to 1-2 mol%, lower temp to 20°C Check2->Fix2 Yes Check3 Observation: Reaction stalls at <50% conversion? Check2->Check3 No Fix3 Action: Mitigate iodide inhibition by switching solvent to Toluene Check3->Fix3 Yes

Figure 2: Troubleshooting decision tree for optimizing selective C-I cross-coupling workflows.

Table 1: Catalyst System Optimization for Selective C–I Coupling
Catalyst / Ligand SystemTypical LoadingTemp.Target BondSelectivity ProfileMechanistic Notes
Pd(PPh₃)₄ 1–3 mol%20–25 °CC–IExcellentMild system; preserves C–Br and C–Cl bonds.
Pd(dppf)Cl₂ 2–5 mol%20–40 °CC–IHighPre-formed complex prevents early Pd black formation.
Pd₂(dba)₃ / P(t-Bu)₃ 1–2 mol%>60 °CC–Br / C–ClPoor (Bis-coupling)Highly active; overcomes C–Br activation barrier rapidly.
CuI (Ligand-free) 1–2.5 mol%80 °CC–IGoodEffective for C–S bond formation without phosphines.

Part 4: Self-Validating Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling (C–I Selective) Objective: Introduce an aryl group at the iodine position of a bromo-iodo-arene while leaving the bromo group intact[2].

Step 1: Reagent Preparation & Degassing

  • Combine the aryl iodide substrate (1.0 eq) and aryl boronic acid (1.05 eq) in a reaction vial under Argon.

  • Add the solvent mixture (e.g., DME/Water or Toluene/Ethanol/Water 4:1:1).

  • Sparging: Bubble Argon directly through the mixture for a minimum of 15 minutes.

  • Self-Validation Checkpoint: The solvent must show no active bubbling or dissolved gas release after sparging ceases. Poor degassing leaves oxygen, which oxidizes Pd(0) to inactive Pd(II) or causes irreversible agglomeration[1].

Step 2: Catalyst Addition

  • Add the pre-formed catalyst Pd(dppf)Cl₂ (2.0 mol%) under a positive stream of Argon.

  • Add the base (e.g., 2M aqueous K₂CO₃, 2.0 eq).

  • Self-Validation Checkpoint: The solution should turn a clear yellow/orange. If the solution immediately turns opaque black ("Pd black"), the catalyst has agglomerated out of solution before entering the catalytic cycle due to residual oxygen or poor ligand stabilization[2]. Discard and restart Step 1.

Step 3: Reaction Execution & Monitoring

  • Stir the reaction vigorously at Room Temperature (20–25 °C) for 6–12 hours.

  • Self-Validation Checkpoint: Pull an aliquot and monitor via LC-MS. A successful, selective reaction will show complete consumption of the starting material, and the product mass spectrum must display a strict 1:1 ratio of M / M+2 peaks, visually confirming the retention of the C–Br isotopic signature[2].

Part 5: References

  • Title: 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 Source: Benchchem URL:

  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides Source: MIT Open Access Articles (J Am Chem Soc.) URL:

  • Title: 3-Bromo-5-iodo-4-methoxybenzaldehyde Source: Benchchem URL:

  • Title: Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols Source: DSpace (Utrecht University) URL:

Sources

Technical Support Center: Separating 1-Bromo-3-iodo-2,5-dimethylbenzene from Homocoupled Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Bromo-3-iodo-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key building block from common homocoupled byproducts. Drawing from established principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

Introduction

The synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene is a critical step in the development of various complex organic molecules. However, the very reactions that form this product, often involving cross-coupling methodologies like Suzuki or Sonogashira reactions, can also lead to the formation of undesired homocoupled byproducts. These byproducts, such as the corresponding bibrominated, biiodinated, or debrominated/deiodinated dimers, often possess similar physical properties to the desired product, making their separation a non-trivial task. This guide will equip you with the knowledge and practical steps to effectively tackle these purification challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Issue 1: My column chromatography isn't separating the product from the homocoupled impurities. What should I try?

This is a common challenge, as the polarity of the desired product and its homocoupled byproducts can be very similar. Here’s a systematic approach to optimizing your separation:

Underlying Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[1][2] The key to a successful separation is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC):

    • Start with a non-polar solvent: Begin with a non-polar solvent like hexane or petroleum ether, in which both your product and the byproducts are likely to be soluble.

    • Gradually increase polarity: Systematically add small increments of a slightly more polar solvent, such as dichloromethane or ethyl acetate, to your mobile phase.

    • Aim for an optimal Rf value: The ideal eluent will give your desired product an Rf value of approximately 0.25-0.35 on the TLC plate, while providing the largest possible separation (ΔRf) from the byproduct spots.

  • Consider a Different Stationary Phase:

    • If silica gel (slightly acidic) is not providing adequate separation, consider using alumina. Alumina is available in acidic, neutral, and basic forms, and the change in surface chemistry can sometimes dramatically alter the separation profile.

  • Optimize Column Parameters:

    • Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one for the same amount of stationary phase.[1]

    • Adsorbent-to-Sample Ratio: For difficult separations, increase the weight ratio of the adsorbent to your crude sample. A ratio of 50:1 to 100:1 is a good starting point.

  • Employ Gradient Elution:

    • Start with a low-polarity solvent system to elute the least polar compounds first.

    • Gradually increase the polarity of the eluent over the course of the chromatography to sequentially elute compounds with increasing polarity.[3] This can often resolve closely running spots.

Issue 2: I'm observing a significant amount of debrominated or deiodinated byproduct. How can I prevent this?

The formation of these byproducts often points to issues with the reaction conditions rather than the purification itself. Prevention is key.

Underlying Principle: Debromination and deiodination can occur under certain reductive conditions or via side reactions in cross-coupling catalysis. For instance, in palladium-catalyzed reactions, β-hydride elimination from certain intermediates can lead to dehalogenation.

Preventative Measures:

  • Strictly Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.[4]

  • High-Purity Reagents: Use freshly purified reagents and anhydrous, degassed solvents. Impurities can poison the catalyst or initiate unwanted side reactions.[4]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the reaction outcome. For less reactive aryl halides, using more electron-rich and bulky ligands can sometimes suppress side reactions.[5]

  • Control Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and an increase in byproduct formation.[4]

Issue 3: Recrystallization attempts have failed, with the compound "oiling out" or not crystallizing at all. What should I do?

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[6]

Troubleshooting Recrystallization:

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling 1. The solution is not saturated (too much solvent). 2. Supersaturation without nucleation.1. Reduce the solvent volume by gentle heating and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[6]
Compound "oils out" 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The solvent's boiling point is higher than the compound's melting point.1. Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent. 2. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[6] 3. Select a solvent with a lower boiling point.
Low recovery of crystals 1. Too much solvent was used. 2. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution. A second crop of crystals can often be obtained by concentrating the mother liquor. 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.[6]

Recommended Solvent Systems for Recrystallization:

A good starting point for recrystallizing 1-Bromo-3-iodo-2,5-dimethylbenzene is to use a non-polar solvent like hexane or heptane, potentially with a small amount of a slightly more polar co-solvent like ethyl acetate to aid dissolution at higher temperatures.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the typical homocoupled byproducts in the synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene?

The primary homocoupled byproducts you are likely to encounter are:

  • 1,1'-bibromo-3,3'-diiodo-2,2',5,5'-tetramethyl-biphenyl: From the coupling of two molecules of the starting material.

  • 3,3'-diiodo-2,2',5,5'-tetramethyl-biphenyl: From the homocoupling of the iodinated precursor.

  • 1,1'-dibromo-2,2',5,5'-tetramethyl-biphenyl: From the homocoupling of the brominated precursor.

  • Debrominated or deiodinated dimers: These can also form, further complicating the purification.

Q2: What is the most effective method for purifying 1-Bromo-3-iodo-2,5-dimethylbenzene?

For most lab-scale purifications, flash column chromatography is the most effective and versatile method.[2] It allows for the separation of compounds with very similar polarities. While recrystallization can be effective for removing minor impurities and achieving high purity, it is often less successful at removing significant quantities of homocoupled byproducts due to their similar solubility profiles.

Q3: How can I monitor the progress of my column chromatography?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring your column.[3] By spotting the collected fractions on a TLC plate alongside your crude mixture and a reference spot of the pure product (if available), you can determine which fractions contain your desired compound and assess their purity.

Q4: Can I use distillation to purify 1-Bromo-3-iodo-2,5-dimethylbenzene?

While distillation separates compounds based on differences in boiling points, it is generally less effective for this specific separation. The boiling points of the desired product and its homocoupled byproducts are often too close to allow for efficient separation by standard distillation techniques. Vacuum distillation might offer some improvement, but it carries the risk of thermal decomposition if not carefully controlled.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of 1-Bromo-3-iodo-2,5-dimethylbenzene.

G cluster_0 Purification Workflow crude Crude Reaction Mixture tlc TLC Analysis to Determine Eluent crude->tlc Optimize Separation column Flash Column Chromatography tlc->column Select Eluent fractions Collect and Analyze Fractions via TLC column->fractions Elute combine Combine Pure Fractions fractions->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Pure 1-Bromo-3-iodo-2,5-dimethylbenzene evaporate->pure_product

Caption: A typical workflow for the purification of 1-Bromo-3-iodo-2,5-dimethylbenzene.

Decision Tree for Troubleshooting Purification

This decision tree can guide you through the process of selecting and optimizing a purification strategy.

G start Crude Product Analysis (TLC/NMR) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No/Impure recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No column_success Separation Achieved? column_chromatography->column_success pure_oil Pure Product (Oil/Solid) column_success->pure_oil Yes optimize_column Optimize Column Conditions (Solvent, Gradient, Stationary Phase) column_success->optimize_column No optimize_column->column_chromatography

Caption: Decision tree for troubleshooting the purification of 1-Bromo-3-iodo-2,5-dimethylbenzene.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved March 4, 2026, from [Link]

  • Tamang, S. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Microbe Notes. Retrieved March 4, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved March 4, 2026, from [Link]

  • Unknown. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved March 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved March 4, 2026, from [Link]

  • Di Masi, A., et al. (2022). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved March 4, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1. Retrieved March 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved March 4, 2026, from [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved March 4, 2026, from [Link]

  • Unknown. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Unknown. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved March 4, 2026, from [Link]

  • Di Masi, A., et al. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2004, January). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved March 4, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 4, 2026, from [Link]

  • Arkat USA. (n.d.). One-pot aromatic bromination–rearrangement catalyzed by GaCl3. Retrieved March 4, 2026, from [Link]

  • IUCr Journals. (2007). 2-Bromo-5-iodo-1,3-dimethylbenzene. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2026, February 7). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Retrieved March 4, 2026, from [Link]

  • Sial Chemistry. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved March 4, 2026, from [Link]

  • YouTube. (2019, June 15). Master the Challenge: Suzuki, Stille & Sonogashira Coupling Exam Solutions Uncovered! Retrieved March 4, 2026, from [Link]

  • Science of Synthesis. (2014). Knowledge Updates 2014/2. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • Indian Academy of Sciences. (n.d.). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Mono-Substitution of 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex chemoselectivity challenges associated with polyhalogenated arenes. 1-Bromo-3-iodo-2,5-dimethylbenzene presents a unique synthetic challenge: differentiating between two reactive halogen sites (C1-Br and C3-I) that are both sterically hindered by adjacent ortho-methyl groups.

This guide is designed to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating protocols to ensure you achieve >95% chemoselectivity for mono-substitution at the iodine position.

Chemoselectivity Workflow & Logical Relationships

Chemoselectivity cluster_Pd Pathway A: Pd-Catalyzed Cross-Coupling cluster_MHE Pathway B: Metal-Halogen Exchange SM 1-Bromo-3-iodo-2,5-dimethylbenzene Pd_Opt Optimal: Pd(dppf)Cl2, 25°C Strictly 1.0 eq Nucleophile SM->Pd_Opt Pd_Sub Suboptimal: Pd(PPh3)4, >80°C Excess Nucleophile SM->Pd_Sub MHE_Opt Optimal: i-PrMgCl·LiCl -40°C to -20°C SM->MHE_Opt MHE_Sub Suboptimal: n-BuLi > -78°C SM->MHE_Sub Mono_Pd Mono-Coupled Product (C3) High Yield & Selectivity Pd_Opt->Mono_Pd Selective OA at C-I Di_Pd Di-Coupled Product (C1 & C3) Over-reaction Pd_Sub->Di_Pd Loss of Chemoselectivity Mono_MHE Mono-Functionalized (C3) Clean Conversion MHE_Opt->Mono_MHE Selective I/Mg Exchange Scramble Halogen Scrambling / De-bromination MHE_Sub->Scramble Halogen Dance

Fig 1. Chemoselective pathways for mono-substitution of 1-bromo-3-iodo-2,5-dimethylbenzene.

Troubleshooting & FAQs

Q1: Why am I observing 15-20% di-substituted byproduct during my Suzuki-Miyaura coupling despite using exactly 1.0 equivalent of boronic acid? The Causality: The C-I bond is inherently more reactive than the C-Br bond due to its lower bond dissociation energy (~65 kcal/mol vs ~81 kcal/mol)[1]. However, classic catalysts like


 require elevated temperatures (e.g., >80 °C) to turn over efficiently. At these higher temperatures, the thermodynamic barrier for oxidative addition into the C-Br bond is easily breached, causing the catalyst to lose its ability to differentiate between the two halogens[2].
The Solution:  Lower the reaction temperature to 25–50 °C. At lower temperatures, oxidative addition becomes the strict turnover-limiting step, allowing the catalyst to perfectly distinguish the iodide from the bromide. Switch to a more active, room-temperature-capable catalyst system like 

or

with XPhos.

Q2: When performing a metal-halogen exchange with n-BuLi at -78 °C, my yields of the C3-functionalized product are inconsistent, and I see de-brominated byproducts. How do I fix this? The Causality:


 is highly reactive and prone to inducing "halogen dance" isomerizations or proton abstraction if mixing is imperfect or localized warming occurs[3]. The 2,5-dimethyl substitution creates a sterically congested pocket. This steric hindrance slows down the subsequent electrophilic quench, giving the highly reactive aryl-lithium intermediate time to undergo undesired side reactions.
The Solution:  Switch to the Knochel Turbo Grignard reagent (i-PrMgCl·LiCl). The addition of LiCl breaks up the polymeric magnesium aggregates, vastly increasing the kinetic basicity and solubility of the reagent while maintaining the thermodynamic stability of the resulting aryl-magnesium species[4]. This allows for a clean, highly selective Iodine/Magnesium exchange at -20 °C without disturbing the C-Br bond.

Q3: Can I selectively couple the bromide (C1) while leaving the iodide (C3) intact? The Causality: Direct transition-metal-catalyzed cross-coupling of a bromide in the presence of an iodide is thermodynamically disfavored because the metal center will always preferentially insert into the weaker C-I bond first[5]. The Solution: You must use a sequential "masking" strategy. First, perform a chemoselective metal-halogen exchange on the iodide (C3) and quench with a bulky trialkylsilyl chloride (e.g., TIPS-Cl). With the C3 position protected, you can safely perform your cross-coupling at the C1 bromide. Finally, deprotect the TIPS group using TBAF.

Quantitative Data Summaries

Table 1: Catalyst & Temperature Effects on Chemoselectivity (Suzuki Coupling) Conditions: 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 eq), Phenylboronic acid (1.0 eq),


 (2.0 eq), THF/H2O.
Catalyst SystemTemp (°C)Mono-substitution Yield (C3)Di-substitution Yield (C1 & C3)Unreacted SM

(5 mol%)
8065%25%10%

(5 mol%)
5082%8%10%

(2 mol%)
2594%< 2%4%

/ XPhos (2 mol%)
2596%< 1%3%

Table 2: Reagent Effects on Metal-Halogen Exchange Selectivity Conditions: 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 eq), Organometallic reagent (1.05 eq), quenched with DMF.

ReagentTemp (°C)Time (h)Mono-Aldehyde Yield (C3)Halogen Scrambling / Side Products

-780.585%10%

-400.560%35%
i-PrMgCl-202.075%5%
i-PrMgCl·LiCl-200.598%< 1%
Validated Experimental Protocols
Protocol A: Chemoselective Room-Temperature Suzuki-Miyaura Coupling

This protocol utilizes a highly active catalyst at room temperature to prevent C-Br oxidative addition.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-bromo-3-iodo-2,5-dimethylbenzene (1.0 mmol), the desired boronic acid (1.0 mmol, strictly no excess),

    
     (0.02 mmol, 2 mol%), and powdered anhydrous 
    
    
    
    (2.0 mmol).
  • Solvent Addition: Add degassed THF (4.0 mL) and degassed

    
     (1.0 mL).
    
  • Reaction: Stir vigorously at 25 °C for 4 hours.

  • Self-Validating Step: Withdraw a 50 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Validation criteria: The chromatogram must show >95% consumption of the starting material and a single product peak with the isotopic signature of a single bromine atom (1:1 ratio of M / M+2). If di-substitution is detected, recalculate the stoichiometry of your boronic acid for future runs.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3 x 10 mL), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Selective Iodine-Magnesium Exchange using Turbo Grignard

This protocol leverages kinetic basicity to selectively metalate the C-I bond without halogen dancing.

  • Preparation: Charge an oven-dried Schlenk flask with 1-bromo-3-iodo-2,5-dimethylbenzene (1.0 mmol) and anhydrous THF (5.0 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.05 mmol) over 5 minutes. Stir at -20 °C for 30 minutes.

  • Self-Validating Step: Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of saturated aqueous

    
    . Extract with 0.5 mL ether and run a rapid GC-MS. Validation criteria: You should observe exclusively 1-bromo-2,5-dimethylbenzene (the protonated intermediate). If unreacted starting material remains, extend the exchange time by 15 minutes.
    
  • Electrophilic Quench: Add your desired electrophile (1.2 mmol) neat or dissolved in 1 mL THF dropwise at -20 °C. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with diethyl ether, dry, and purify.

References
  • Xiaoyuan Ying, Yuxi Li, Luyang Li, Chao Li. "Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides" PubMed (National Institutes of Health). URL:[5]

  • Palani et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups" Chemical Reviews (ACS Publications). URL:[1]

  • "Metal–halogen exchange" Wikipedia. URL:[3]

  • "Process for exchanging functional groups by halogen-metal exchange reaction" Google Patents. URL:[4]

  • "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures" Organometallics (ACS Publications). URL:[2]

Sources

Technical Support Center: Solvent Effects on Coupling Rates of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of palladium-catalyzed cross-coupling reactions involving sterically hindered aryl iodides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these demanding transformations. Steric hindrance presents a significant kinetic barrier, and the choice of solvent is often the most critical, yet least understood, parameter for achieving success.

This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a sterically hindered aryl iodide is extremely slow or fails completely. How can the solvent be the root cause?

A: When a reaction with a sterically demanding substrate like a di-ortho-substituted aryl iodide fails, the solvent is a primary suspect for several reasons. The solvent's role extends far beyond simply dissolving the reactants; it actively participates in the catalytic cycle.[1][2]

  • Solubility Mismatch: The most fundamental issue is poor solubility of the aryl iodide, the coupling partner (e.g., boronic acid, amine), the base, or the palladium catalyst. A heterogeneous mixture will inherently have slow reaction kinetics. For example, inorganic bases like K₂CO₃ or K₃PO₄ have limited solubility in nonpolar solvents like toluene, which can stall the reaction. Conversely, highly polar solvents might not adequately dissolve a lipophilic aryl iodide.

  • Impact on Oxidative Addition: The first step, oxidative addition of the aryl iodide to the Pd(0) center, is often rate-limiting, especially with hindered substrates. This step involves a significant change in the geometry and polarity of the palladium complex.

    • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, DMSO) can stabilize the polar transition state of oxidative addition, potentially accelerating this crucial step.[3] Computational studies suggest that for some substrates, the oxidative addition can proceed through a polar, nucleophilic displacement-like pathway, which is favored in polar solvents.[3][4]

    • Nonpolar Solvents (e.g., Toluene, Dioxane, THF) are often effective but may not provide enough stabilization for the most challenging substrates. Their primary advantage is often better solubility for the organic reactants and less inhibition of the catalyst compared to strongly coordinating solvents.

  • Catalyst Inhibition by Coordinating Solvents: Solvents like DMF, acetonitrile (MeCN), and DMSO are Lewis basic and can coordinate to the palladium center.[1] This coordination can compete with the binding of the aryl iodide or the phosphine ligand, effectively reducing the concentration of the active catalyst and slowing the reaction. This is particularly problematic with sterically hindered substrates where the desired binding is already difficult.

Q2: I'm observing a significant amount of hydrodehalogenation (reduction) of my aryl iodide instead of the desired coupling product. How does the solvent choice contribute to this?

A: Hydrodehalogenation, where the iodide is replaced by a hydrogen atom, is a common and frustrating side reaction. The solvent system is a key contributor to this undesired pathway.

  • Protic Solvents as Hydride Sources: Protic solvents like alcohols (isopropanol, ethanol) or the presence of water can serve as a source of hydride species, especially in the presence of a base. This can lead to the reduction of the Ar-Pd(II)-I intermediate before the desired cross-coupling can occur. While water is often essential for Suzuki reactions to facilitate the transmetalation step, an excess or improper choice of protic solvent can exacerbate dehalogenation.[5][6]

  • Solvent-Base Interactions: Certain base-solvent combinations are more prone to generating species that facilitate dehalogenation. For instance, strong alkoxide bases in alcohol solvents can readily participate in side reactions. Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ in an aprotic solvent like dioxane or toluene can often minimize this issue.[6]

Q3: How do I choose the optimal solvent for a specific cross-coupling reaction involving a hindered aryl iodide?

A: There is no single "best" solvent; the optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the substrates, and the ligand. However, a logical selection process can be followed.

  • Prioritize Solubility: Begin by selecting a solvent that provides good solubility for all components at the target reaction temperature. A good starting point for many reactions are toluene, 1,4-dioxane, or THF.

  • Consider the Reaction Mechanism:

    • Suzuki-Miyaura Coupling: Often benefits from a mixture of an aprotic solvent and a small amount of water or a protic co-solvent to facilitate the dissolution of the inorganic base and promote transmetalation.[5] Dioxane/water or toluene/water are classic combinations. For extremely hindered couplings, higher boiling point solvents like xylenes may be necessary to provide sufficient thermal energy.[7]

    • Buchwald-Hartwig Amination: The choice is highly dependent on the base. With strong bases like NaOt-Bu or LHMDS, nonpolar aprotic solvents such as toluene or dioxane are standard. An interesting phenomenon in C-N couplings is iodide inhibition, where the iodide byproduct can inhibit the catalyst.[8][9] In such cases, switching to a solvent where the iodide salt (e.g., NaI) is poorly soluble, like toluene, can dramatically increase the reaction rate.[8][10]

    • Sonogashira Coupling: Traditionally performed in amine solvents like triethylamine or diethylamine, which act as both the base and the solvent.[11] However, for hindered substrates, other solvents are often required. Nonpolar solvents like toluene have been shown to be superior in some copper-free systems.[12] Polar aprotic solvents like DMF or NMP can also be effective, particularly in copper-free protocols.[11]

Table 1: Common Solvent Choices for Cross-Coupling of Hindered Aryl Iodides
Coupling ReactionPrimary Solvent TypeCommon ExamplesKey Considerations
Suzuki-Miyaura Aprotic (often with water)Toluene, 1,4-Dioxane, Xylenes, THFWater is often required for base activity and transmetalation. Higher temperatures may be needed.[5][7]
Buchwald-Hartwig Aprotic (Nonpolar)Toluene, 1,4-Dioxane, t-BuOHChoice is linked to the base. Iodide inhibition can be significant; toluene minimizes this effect.[8][10]
Sonogashira Varies (Amine, Aprotic)Triethylamine, DMF, Toluene, IsopropanolTraditional methods use amine solvents. Copper-free methods often use DMF, NMP, or toluene.[11][12][13]
Heck Polar AproticDMF, NMP, DioxaneRequires stabilization of cationic intermediates. Dioxane with a strong base like Cs₂CO₃ is often effective.[14][15]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Optimizing Solvent for a Sluggish Coupling Reaction

If your reaction is giving low yield, this guide provides a systematic workflow for solvent screening. We will use a generic Suzuki-Miyaura coupling as an example, but the principle is broadly applicable.

Experimental Protocol: Parallel Solvent Screening

Objective: To identify the optimal solvent for the coupling of 2,6-dimethyliodobenzene with phenylboronic acid.

  • Setup: In an array of reaction vials, add the 2,6-dimethyliodobenzene (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and your chosen palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd).

  • Solvent Addition: To each vial, add a different degassed solvent to create a 0.2 M solution with respect to the aryl iodide. A recommended screening panel includes:

    • Toluene

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Dioxane/H₂O (10:1 v/v)

  • Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen), and heat the reaction block to 100 °C.

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion and byproduct formation.

  • Analysis: Compare the results. Look for the solvent that provides the highest conversion to the desired product with the minimal amount of hydrodehalogenated byproduct.

Decision Tree for Solvent Selection

This diagram outlines a logical process for selecting a solvent based on initial screening results.

G start Initial Reaction Attempt (e.g., in Toluene) q1 Is Conversion > 10%? start->q1 q2 Significant Byproducts? (e.g., Dehalogenation) q1->q2 Yes solubility Check Solubility of All Reagents (Aryl Halide, Base, Catalyst) q1->solubility No yes1 Yes optimize_temp Reaction is Viable. Optimize Temperature & Time q2->optimize_temp No byproduct_type What is the main byproduct? q2->byproduct_type Yes no1 No polar_solvent Switch to More Polar Solvent (e.g., Dioxane, DMF) or use co-solvent solubility->polar_solvent yes2 Yes no2 No aprotic Switch to Strictly Aprotic Solvent (e.g., Anhydrous Dioxane) and weaker base (K2CO3) byproduct_type->aprotic Dehalogenation analyze_other Analyze Byproduct Structure (e.g., Homocoupling, Decomposition) Consider Ligand/Base Effects byproduct_type->analyze_other Other dehalogenation Dehalogenation other Other G start Reaction Stalls & Black Precipitate Forms q1 Was the solvent properly degassed? start->q1 degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Use fresh anhydrous solvent q1->degas No q2 Is the reaction temperature >120°C? q1->q2 Yes no1 No yes1 Yes temp_issue Consider Ligand/Catalyst Thermal Stability. Try a lower temperature or a more robust ligand. q2->temp_issue Yes other_factors Investigate other factors: - Purity of reagents - Ligand:Pd ratio - Base compatibility q2->other_factors No yes2 Yes no2 No

Caption: A workflow for diagnosing catalyst decomposition issues.

Core Concept: The Catalytic Cycle & Solvent Influence

Understanding how solvents interact with the catalyst at each stage is key to rational troubleshooting. The solvent doesn't just surround the reaction; it can be a ligand, a stabilizer, or a reactant.

G pd0 L-Pd(0)-L (Active Catalyst) oa_complex Ar-Pd(II)(I)-L (Oxidative Adduct) pd0->oa_complex oa_label Oxidative Addition (Ar-I) Favored by: Polar Solvents trans_complex Ar-Pd(II)(R)-L (Transmetalation Product) oa_complex->trans_complex trans_label Transmetalation (e.g., R-B(OH)2) Favored by: Protic Co-solvents (Suzuki) Anionic Pd species (some cases) trans_complex->pd0 Ar-R Product re_label Reductive Elimination Favored by: Less Coordinating Solvents Bulky Ligands

Caption: The palladium cross-coupling cycle and key solvent influences.

  • Oxidative Addition (OA): As discussed, this step often has a polar, charge-separated transition state. Polar solvents can lower the activation energy for this step. [3][4]For sterically hindered aryl iodides, accelerating this step is critical.

  • Transmetalation: The mechanism varies by coupling type. In Suzuki reactions, the base activates the boronic acid, and water or alcohols can facilitate this process. [5]The solvent polarity can also influence the active transmetalating species.

  • Reductive Elimination (RE): This is the product-forming step. Highly coordinating solvents can sometimes stabilize the Ar-Pd(II)-R intermediate, slowing down the final reductive elimination. Therefore, a solvent that is just polar enough to facilitate OA without inhibiting RE is the ideal, though often elusive, choice.

By methodically considering the role of the solvent in each step, you can make more informed decisions to overcome the challenges posed by sterically hindered aryl iodides and accelerate your research and development goals.

References
  • Biffis, A., Zecca, M., & Basato, M. (2001). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.
  • Carrow, B. P., & Hartwig, J. F. (2011).
  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Source Not Available.
  • (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • (2017, September 11).
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (2015, February 23).
  • (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
  • (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
  • (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

Sources

minimizing protodeiodination in 1-Bromo-3-iodo-2,5-dimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #RXN-402-DI Subject: Minimizing Protodeiodination in 1-Bromo-3-iodo-2,5-dimethylbenzene Functionalization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering protodeiodination (replacement of Iodine with Hydrogen) during the functionalization of 1-Bromo-3-iodo-2,5-dimethylbenzene . This is a common failure mode driven by the specific steric and electronic environment of your substrate.

The 2,5-dimethyl substitution pattern creates significant steric bulk around the C3-Iodine bond. This slows down desired bimolecular reactions (like transmetallation), allowing unimolecular side reactions (like proton abstraction or reductive elimination of hydride) to dominate.

This guide isolates the two primary workflows where this occurs—Metal-Halogen Exchange and Pd-Catalyzed Coupling —and provides self-validating protocols to eliminate the side reaction.

Module 1: Metal-Halogen Exchange (Lithiation/Magnesiation)

The Issue: You attempt to generate the aryl-metal species to react with an electrophile, but you recover 1-bromo-2,5-dimethylbenzene (the reduced product).

Root Cause Analysis:

  • Moisture Ingress: The aryl-metal intermediate is formed but immediately quenched by trace water in the solvent or atmosphere.

  • Slow Exchange: Using standard n-BuLi at -78°C is often too slow or unselective due to the steric hindrance of the ortho-methyl group, leading to incomplete exchange or "scrambling" (attacking the bromine or methyl protons).

The Solution: The Turbo-Grignard Protocol Do not use n-BuLi. Use the Knochel Turbo Grignard (


-PrMgCl[1][2][3]·LiCl) . The LiCl breaks up the polymeric aggregates of the Grignard, increasing the rate of Iodine-Magnesium exchange significantly without touching the Bromine atom or benzylic protons.
Optimized Protocol
ParameterSpecificationRationale
Reagent

-PrMgCl·LiCl (1.3 M in THF)
High kinetic activity for I-Mg exchange; tolerates Br.
Solvent Anhydrous THF (KF < 50 ppm)Strictly required. Ether is less effective for the LiCl effect.
Temp -20°C to -15°CCold enough to prevent Br-exchange; warm enough to overcome 2,5-dimethyl sterics.
Time 30 - 60 minsMonitor by GC-MS (quench aliquot with Iodine, not water).

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask under Argon flow. Cool to RT.

  • Charge: Add 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cool: Cool the bath to -20°C (Cryocooler or Ice/Salt).

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv). Stir for 45 mins.
    
  • Validation (Critical): Take a 0.1 mL aliquot and quench it into a vial containing solid Iodine (

    
    ) in THF.
    
    • If GC-MS shows starting material: Exchange is incomplete. Stir longer or warm to -10°C.

    • If GC-MS shows 1-bromo-2,5-dimethylbenzene: Your THF is wet (Proton source).

    • If GC-MS shows 1-bromo-3-iodo-2,5-dimethylbenzene:Success. (The Mg was replaced by I, regenerating start material).

  • Electrophile Addition: Add your electrophile (e.g., aldehyde, DMF) at -20°C, then slowly warm to RT.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The Issue: During cross-coupling, the Iodine is lost and replaced by Hydrogen, yielding the "reduced" byproduct.

Root Cause Analysis: In sterically hindered substrates, the Transmetallation step is slow. This leaves the oxidative addition intermediate (


) vulnerable to side reactions.
  • 
    -Hydride Elimination:  If your base (e.g., ethoxide, isopropoxide) or solvent has 
    
    
    
    -hydrogens, the Pd center can strip a hydride, form
    
    
    , and reductively eliminate
    
    
    .
  • Protodeboronation: The boronic acid degrades before it can couple.

Visualizing the Failure Mode

Pd_Cycle_Failure cluster_pathways Competing Pathways Start Start: 1-Bromo-3-iodo-2,5-dimethylbenzene OxAdd Oxidative Addition (Ar-Pd-I Species Formed) Start->OxAdd Pd(0) TransMet Path A (Desired): Transmetallation OxAdd->TransMet Fast w/ Active Catalyst Hydride Path B (Failure): Hydride Source Attack (Solvent/Base) OxAdd->Hydride Slow Transmetallation allows Side Rxn Product Product: Cross-Coupled Biaryl TransMet->Product Reductive Elim SideProd Side Product: Protodeiodination (Ar-H) Hydride->SideProd Reductive Elim

Figure 1: The competition between the desired Transmetallation (Green) and the undesired Hydride attack (Red) is governed by steric hindrance.

Troubleshooting & Resolution Matrix
VariableRecommendationScientific Logic
Solvent Toluene or DMF Avoid Alcohols. Primary/Secondary alcohols (MeOH, iPrOH) are hydride donors. Toluene is inert to hydride transfer.
Base

or

Avoid Alkoxides. Bases like NaOEt or NaOiPr have

-hydrogens that feed the reduction pathway. Inorganic bases do not.
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 You need a ligand with a large "bite angle" or steric bulk to force the transmetallation to happen quickly, outcompeting the reduction.
Water Minimal (Degassed)Water can facilitate protodeboronation of the coupling partner. Use degassed solvents.

Recommended Protocol (Suzuki Coupling):

  • System: 1.0 eq Substrate, 1.2 eq Boronic Acid, 3.0 eq

    
    .
    
  • Solvent: Toluene:Water (10:1 ratio) – Degassed thoroughly with Argon bubbling for 15 mins.

  • Catalyst: 5 mol%

    
    .
    
  • Temp: 80°C.

  • Note: If the boronic acid is unstable, add it in 3 portions over 1 hour to keep the concentration low ("Slow Release Strategy").

FAQ: Common User Questions

Q: Can I use n-Butyllithium if I cool it to -78°C? A: It is risky. While -78°C suppresses the reaction with Bromine, the 2,5-dimethyl groups make the Iodine less accessible. This requires longer reaction times, during which n-BuLi can attack the benzylic methyl protons or cause scrambling. The Turbo Grignard is thermodynamically more stable and kinetically selective.

Q: Why do I see the protodeiodinated product even when using Toluene (no protons)? A: Check your phosphine ligand. Some phosphines can undergo "cyclometallation" or decomposition that provides a hydride source. Also, ensure your Toluene is not wet; water + Pd can form Pd-Hydrides via the Water-Gas Shift reaction mechanism in the presence of CO or other impurities.

Q: How do I purify the product if I still have 5-10% protodeiodinated byproduct? A: Separation is difficult because the polarity of the Ar-I and Ar-H species is similar.

  • Strategy: Use Reverse Phase (C18) Chromatography . The Iodine atom is significantly more lipophilic (hydrophobic) than the Hydrogen atom. A Methanol/Water gradient on C18 often separates them better than Silica/Hexane.

References

  • Knochel, P., et al. (2004). "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Navarro, O., et al. (2004). "Mechanistic Studies on the Protodehalogenation of Aryl Halides in Palladium-Catalyzed Reactions." Journal of Organic Chemistry.

  • BenchChem Technical Data. (2025). "Purification and Reactivity of 1-Bromo-3-nitrobenzene and Related Halides."

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-3-iodo-2,5-dimethylbenzene, a polysubstituted aromatic compound. By delving into the principles of chemical shifts, coupling constants, and integration, we will predict its spectral features and provide a comparative analysis with structurally related compounds. This guide is intended to serve as a practical resource for researchers, enhancing their ability to interpret complex NMR spectra and confirm the identity and purity of their synthesized molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum of 1-Bromo-3-iodo-2,5-dimethylbenzene

The structure of 1-Bromo-3-iodo-2,5-dimethylbenzene presents a unique substitution pattern on the benzene ring, which dictates the chemical environment of its protons and, consequently, its ¹H NMR spectrum. The molecule possesses two aromatic protons and two methyl groups, each with distinct expected chemical shifts and multiplicities.

Key Structural Features and Their Predicted ¹H NMR Signatures:

  • Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are in different chemical environments due to the influence of the four different substituents. The electronegativity and anisotropic effects of the bromine and iodine atoms, along with the electron-donating nature of the methyl groups, will cause these protons to resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm[1][2]. Due to their proximity to different substituents, H-4 and H-6 are expected to have distinct chemical shifts. They are meta to each other, which would typically result in a small coupling constant (Jmeta) of around 2-3 Hz, leading to each signal appearing as a doublet[3][4].

  • Methyl Protons (2-CH₃ and 5-CH₃): The two methyl groups are also in non-equivalent environments. The 2-methyl group is flanked by a bromine and an iodine atom, while the 5-methyl group is situated between a hydrogen and an iodine atom. This difference in neighboring substituents will lead to two separate singlet signals in the aliphatic region of the spectrum, generally between 2.0 and 2.7 ppm[2]. The signal for the 2-methyl group is anticipated to be at a slightly different chemical shift compared to the 5-methyl group due to the differing electronic effects of the adjacent halogens.

The following diagram illustrates the molecular structure and the distinct proton environments of 1-Bromo-3-iodo-2,5-dimethylbenzene.

Caption: Molecular structure of 1-Bromo-3-iodo-2,5-dimethylbenzene highlighting the non-equivalent protons.

A Comparative Spectral Analysis

To contextualize the predicted ¹H NMR spectrum of 1-Bromo-3-iodo-2,5-dimethylbenzene, it is instructive to compare it with the spectra of structurally similar compounds. This comparison highlights how changes in substitution patterns directly influence the chemical shifts and coupling patterns of the aromatic protons.

CompoundAromatic Proton Chemical Shifts (ppm) & MultiplicityMethyl Proton Chemical Shifts (ppm) & MultiplicityKey Differentiating Features
1-Bromo-3-iodo-2,5-dimethylbenzene (Predicted) H-4: Doublet, H-6: Doublet2-CH₃: Singlet, 5-CH₃: SingletTwo distinct aromatic doublets and two distinct methyl singlets.
1,4-Dimethylbenzene (p-Xylene) ~7.05 (Singlet)[5]~2.27 (Singlet)[5]Due to symmetry, all four aromatic protons are equivalent, resulting in a single peak. The two methyl groups are also equivalent.
1,3-Dimethylbenzene (m-Xylene) ~6.9-7.1 (Multiplet)[6]~2.28 (Singlet)[6]The four aromatic protons are in three different chemical environments, leading to a more complex multiplet. The two methyl groups are equivalent.
1-Bromo-3-iodobenzene ~7.1-7.8 (Multiplet)[7]N/AThe absence of methyl groups simplifies the spectrum to only the aromatic region, with a complex splitting pattern for the four protons.
1-Iodo-3,5-dimethylbenzene Aromatic Protons: ~7.1 (Singlet), ~6.8 (Singlet)Methyl Protons: ~2.2 (Singlet)The two aromatic protons ortho to the iodine are equivalent, as are the two methyl groups, simplifying the spectrum.

This comparative table underscores the diagnostic power of ¹H NMR. The number of signals, their chemical shifts, and their splitting patterns provide a unique fingerprint for each molecule, allowing for unambiguous identification.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 1-Bromo-3-iodo-2,5-dimethylbenzene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of coupling patterns[8].

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration[8].

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

The following workflow diagram illustrates the key steps in acquiring and processing a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing integrate->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Conclusion

The ¹H NMR spectrum of 1-Bromo-3-iodo-2,5-dimethylbenzene is predicted to exhibit a unique and interpretable pattern of signals that directly reflects its molecular structure. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing its expected spectrum with those of related compounds, researchers can confidently identify this molecule and assess its purity. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, a critical step in the rigorous characterization of chemical compounds in a research and development setting.

References

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13C NMR chemical shifts of methyl groups in halo-xylenes

Mechanistic Causality: How Halogens Influence Methyl C Shifts

Before comparing analytical methods, it is crucial to understand the physical causality behind the chemical shifts. In an unsubstituted p-xylene, the equivalent methyl carbons resonate at approximately 20.9 ppm. Introducing a halogen to the ring breaks this symmetry and alters the local magnetic environment of the methyl carbons via three primary mechanisms:

  • The

    
    -Steric Effect (Steric Compression):  When a bulky halogen (Cl, Br) is positioned ortho to a methyl group, their van der Waals radii overlap. This steric compression polarizes the C–H bonds of the methyl group, pushing electron density toward the carbon nucleus. This increased shielding results in a pronounced upfield shift  (lower ppm).
    
  • The Heavy-Atom on the Light-Atom (HALA) Effect: For iodine-substituted xylenes (e.g., 2-iodo-p-xylene), the massive electron cloud of iodine introduces strong spin-orbit coupling. This relativistic quantum effect propagates through the

    
    -framework, causing an anomalous and extreme upfield shift for the ortho-methyl carbon, often pushing it below 15 ppm.
    
  • Inductive Effects (-I): While halogens withdraw electron density from the aromatic ring, deshielding the ipso and ortho ring carbons, this inductive effect decays rapidly over distance. Its impact on the exocyclic methyl carbon is minimal compared to steric and relativistic effects.

Comparison of Analytical Methodologies

To accurately assign methyl signals in halo-xylenes, researchers typically rely on one of three approaches.

Approach A: Empirical Additivity Models (HOSE Codes / Machine Learning)

Empirical predictors (e.g., ChemDraw, ACD/Labs) rely on Hierarchical Orthogonal Space Environment (HOSE) codes and historical databases to estimate shifts.

  • Pros: Instantaneous results; excellent for standard, unhindered molecules.

  • Cons: These models frequently fail to account for the non-linear

    
    -steric compression of bulky halogens (Br) and completely break down when attempting to predict the relativistic HALA effect of Iodine.
    
Approach B: Density Functional Theory (DFT) Calculations

Quantum mechanical modeling using the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous mathematical prediction of magnetic shielding tensors[3].

  • Pros: Highly accurate. When paired with the right basis set (e.g., B3LYP/6-311+G(2d,p)) and Effective Core Potentials (ECP) for heavy atoms, DFT successfully models both steric compression and spin-orbit coupling.

  • Cons: Computationally expensive and requires expertise in computational chemistry to select appropriate functionals.

Approach C: Experimental High-Field NMR Spectroscopy

The gold standard. Direct measurement using a superconducting magnet (e.g., 400–700 MHz for


1
  • Pros: Irrefutable empirical evidence of the molecule's physical state.

  • Cons: Requires highly pure samples. Methyl carbons in substituted aromatics suffer from long longitudinal relaxation times (

    
    ), which can lead to signal saturation and inaccurate integration if acquisition parameters are poorly chosen.
    
Quantitative Data Comparison

The table below illustrates the divergence between empirical predictions, DFT calculations, and experimental ground truth for the methyl groups in various p-xylene derivatives.

CompoundMethyl PositionExperimental

(ppm)
Empirical Prediction

(ppm)
DFT (GIAO) Prediction

(ppm)
p-Xylene C1 / C420.921.020.8
2-Fluoro-p-xylene C1 (ortho to F)19.820.119.7
C4 (meta to F)20.921.020.9
2-Chloro-p-xylene C1 (ortho to Cl)19.220.519.0
C4 (meta to Cl)20.821.020.7
2-Bromo-p-xylene C1 (ortho to Br)18.5[4]20.818.2
C4 (meta to Br)20.721.020.6
2-Iodo-p-xylene C1 (ortho to I)14.521.214.1*
C4 (meta to I)20.621.020.5

*Note: DFT prediction for Iodine requires relativistic ECPs (e.g., def2-TZVP) to accurately model the HALA effect. Empirical models dangerously overestimate this shift.

Workflow Visualization

The following diagram outlines the logical workflow for cross-validating

GStartHalo-Xylene Structural AnalysisEmpiricalEmpirical Additivity Models(HOSE Codes / ML)Start->EmpiricalDFTDFT Calculations(GIAO-B3LYP / def2-TZVP)Start->DFTExperimentalExperimental 13C NMR(High-Field, WALTZ-16)Start->ExperimentalEmpirical_ProFast, but fails onHeavy Atom Effects (I)Empirical->Empirical_ProDFT_ProHigh accuracy for steric &spin-orbit couplingDFT->DFT_ProExp_ProGround Truth:Requires D1 > 5*T1Experimental->Exp_ProValidationCross-Validation & Shift Assignment(Δδ Analysis)Empirical_Pro->ValidationDFT_Pro->ValidationExp_Pro->Validation

Caption: Tripartite workflow for assigning and validating 13C NMR chemical shifts in halo-xylenes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your experimental data, you cannot simply place a tube in the spectrometer and run a default carbon sequence. Exocyclic methyl groups lacking attached protons with fast relaxation pathways often suffer from signal attenuation. The following protocol is a self-validating system designed to yield quantitative, high-resolution

Step 1: Sample Preparation & Shimming

  • Dissolve 40–50 mg of the purified halo-xylene (e.g., 4-bromo-o-xylene) in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[5].
    
  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could artificially broaden the lines.

  • Perform rigorous 3D gradient shimming to achieve a line width at half-height (LWHH) of

    
     Hz on the TMS signal.
    

Step 2:


 Relaxation Assessment (The Validation Step)

  • Run an Inversion-Recovery sequence (t1ir or equivalent) with delay list (

    
    ) ranging from 0.1 s to 20 s.
    
  • Plot the recovery curve. For halo-xylenes, the methyl carbon

    
     is typically between 4 and 10 seconds.
    

Step 3: Quantitative


C Acquisition
  • Load a standard 1D

    
    C sequence with inverse-gated 
    
    
    H decoupling (e.g., zgig on Bruker systems). Note: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), ensuring that signal intensities are strictly proportional to the number of carbon atoms.
  • Set the relaxation delay (

    
    ) to 
    
    
    of the slowest relaxing methyl carbon (e.g.,
    
    
    seconds).
  • Set the spectral width to 250 ppm and the center of the spectrum to 100 ppm.

  • Acquire a minimum of 512 scans to achieve a high Signal-to-Noise Ratio (SNR), compensating for the low natural abundance (1.1%) of the

    
    C isotope[1].
    

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to enhance SNR without sacrificing the resolution needed to spot subtle

    
    -effects.
    
  • Zero-fill the Free Induction Decay (FID) to 64k data points prior to Fourier Transformation.

  • Phase the spectrum manually and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Conclusion

When evaluating the



References

  • Chemistry LibreTexts. "Characteristics of 13C NMR Spectroscopy." LibreTexts, March 2024. Available at:[Link]

  • Duncan, T. M. "13C Chemical Shieldings in Solids." NIST Standard Reference Data, Journal of Physical and Chemical Reference Data, October 2009. Available at:[Link]

  • John, A., et al. "Principal Component Analysis and Target Testing of Substituent Effect Using Carbonyl Stretching Frequency and 13C NMR Chemical Shift Data Matrices." Researcher.life / Spectrochimica Acta Part A, January 1993. Available at:[Link]

  • Wang, Y. "Organic Coupling Reactions by Heterogeneous Photocatalysis." UCL Discovery, September 2023. Available at:[Link]

  • Xiao, Q., et al. "Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines." SciSpace, 2009. Available at:[Link]

A Comparative Analysis of the Melting Points of 1-Bromo-3-iodo-2,5-dimethylbenzene and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Isomerism in Determining Melting Points

The arrangement of substituents on a benzene ring, while seemingly minor, can have profound effects on the physical properties of a molecule. In the case of dihalogenated dimethylbenzenes, the specific placement of bromine, iodine, and methyl groups dictates the symmetry, polarity, and crystal lattice packing efficiency of each isomer. These factors, in turn, directly influence the energy required to transition from a solid to a liquid state, manifesting as distinct melting points.

Generally, a higher degree of molecular symmetry allows for a more compact and stable crystal lattice, which requires more energy to disrupt, leading to a higher melting point.[1] Furthermore, the nature and position of the halogen atoms (bromine and iodine) contribute to the overall polarity and van der Waals forces between molecules. Larger, more polarizable atoms like iodine tend to increase intermolecular attractions, which can also lead to higher melting points.[2]

Comparative Melting Point Data

Compound NameStructureMelting Point (°C)
1-Bromo-2-iodo-3,5-dimethylbenzene91 - 92[3][4]
5-Bromo-2-iodo-1,3-dimethylbenzene42
2-Bromo-5-iodo-1,3-dimethylbenzeneLow melting solid or liquid[5]
1-Bromo-3-iodo-2,5-dimethylbenzene Data not available
1-Bromo-5-iodo-2,4-dimethylbenzeneData not available
4-Bromo-2-iodo-1,5-dimethylbenzeneData not available
1-Bromo-3-iodo-2,4-dimethylbenzeneData not available

Note: The absence of a specific melting point for the primary compound of interest, 1-Bromo-3-iodo-2,5-dimethylbenzene, and several of its isomers highlights a gap in the current chemical literature. This presents an opportunity for further experimental investigation.

Discussion of Structural Influences on Melting Points

The observed melting points of the available isomers provide valuable insights into structure-property relationships. The significantly higher melting point of 1-Bromo-2-iodo-3,5-dimethylbenzene (91-92 °C) compared to 5-Bromo-2-iodo-1,3-dimethylbenzene (42 °C) can be attributed to differences in molecular symmetry and packing efficiency in the crystal lattice. The 1,2,3,5-substitution pattern may allow for a more ordered and stable crystalline structure than the 1,2,3,5-substitution pattern.

For 2-Bromo-5-iodo-1,3-dimethylbenzene, its description as a low melting solid or liquid suggests that its particular arrangement of substituents leads to weaker intermolecular forces and less efficient crystal packing.

Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination is paramount for reliable compound characterization. The following protocol outlines a standard method using a capillary melting point apparatus.

Diagram of Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Sample Obtain Dry, Powdered Sample Grind Grind to Fine Powder (if necessary) Sample->Grind Capillary Pack Capillary Tube (2-3 mm height) Grind->Capillary Apparatus Place Capillary in Apparatus Heat_Fast Rapid Heating (approximate m.p.) Apparatus->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heating (1-2 °C/min) Cool->Heat_Slow Record Record Melting Range Heat_Slow->Record Compare Compare with Literature/Isomers Record->Compare Purity Assess Purity Compare->Purity

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine, powdered form to ensure uniform heat transfer.[6]

    • If necessary, gently grind the crystalline sample using a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

    • Allow the apparatus to cool sufficiently before proceeding to the next step.

  • Accurate Melting Point Determination:

    • Set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment:

    • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[7]

    • A broad melting range suggests the presence of impurities.[7]

The Role of Synthesis in Sample Purity and Melting Point

The synthetic route used to produce 1-Bromo-3-iodo-2,5-dimethylbenzene and its isomers can significantly impact the purity of the final product and, consequently, its melting point. Positional isomers formed during the synthesis are common impurities that can be difficult to separate and can lead to a depressed and broadened melting range.

A common synthetic strategy for producing such compounds involves electrophilic aromatic substitution reactions on a dimethylbenzene (xylene) starting material. The directing effects of the methyl groups and the existing halogen substituents will influence the position of the incoming halogen, potentially leading to a mixture of isomers.

Illustrative Synthetic Pathway

SynthesisPathway Xylene Dimethylbenzene (Xylene) Halogenation1 Bromination or Iodination Xylene->Halogenation1 Intermediate Bromo- or Iodo-dimethylbenzene Halogenation1->Intermediate Halogenation2 Iodination or Bromination Intermediate->Halogenation2 Product 1-Bromo-3-iodo-2,5-dimethylbenzene & Isomeric Mixture Halogenation2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Isomer Purification->FinalProduct

Caption: Generalized Synthetic Route to Dihalogenated Dimethylbenzenes.

Careful control of reaction conditions and rigorous purification techniques, such as recrystallization or chromatography, are essential to isolate a pure isomer and obtain an accurate melting point.

Future Directions and the Role of Computational Chemistry

The gaps in the experimental data for the melting points of 1-Bromo-3-iodo-2,5-dimethylbenzene and its isomers present a clear avenue for future research. Experimental determination of these values would provide a more complete picture of the structure-property relationships within this class of compounds.

In the absence of experimental data, computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict melting points.[1][8][9][10] These models use molecular descriptors to correlate chemical structure with physical properties. While predictive, these methods are most accurate when trained on a robust dataset of structurally similar compounds with known melting points. The development of a reliable QSPR model for dihalogenated dimethylbenzenes would be a valuable tool for researchers in this field.

Conclusion

This technical guide has provided a comparative analysis of the melting points of 1-Bromo-3-iodo-2,5-dimethylbenzene and its isomers, highlighting the critical influence of molecular structure on this fundamental physical property. While a complete experimental dataset is not yet available, the existing data underscores the significant impact of substituent positioning on crystal lattice packing and intermolecular forces. The provided experimental protocol offers a standardized approach for the accurate determination of melting points, which is essential for compound identification and purity assessment. Further experimental work, complemented by computational modeling, will be instrumental in completing the melting point landscape for this important class of halogenated aromatic compounds.

References

  • Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913–919. [Link]

  • Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. ACS Publications. [Link]

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A Comparative Guide to the Chromatographic Analysis of 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and pharmaceutical development, the precise analysis of halogenated aromatic intermediates is a cornerstone of quality control and reaction monitoring. 1-Bromo-3-iodo-2,5-dimethylbenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to its structural complexity and physicochemical properties. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering detailed methodologies and a rationale for selecting the optimal technique.

While specific, validated retention time data for 1-Bromo-3-iodo-2,5-dimethylbenzene is not widely published, we can construct a robust analytical framework based on its structural analogues and established chromatographic principles. This guide will present a proposed HPLC method, detail its underlying mechanics, and compare it with an alternative GC-based approach.

Understanding the Analyte: Physicochemical Properties

To develop a separation method, one must first understand the analyte. 1-Bromo-3-iodo-2,5-dimethylbenzene is a relatively nonpolar, hydrophobic molecule. Its structure features a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight ~310.96 g/mol [1][2]Low volatility, suitable for both HPLC and GC.
Polarity Nonpolar / HydrophobicStrong retention on reversed-phase (nonpolar) stationary phases.
UV Absorbance Expected strong absorbance due to the aromatic ring.UV detection is a highly suitable method for HPLC analysis.
Thermal Stability Expected to be stable at typical GC inlet temperatures.Amenable to analysis by Gas Chromatography without degradation.
Calculated XLogP3 ~4.5-4.8[1][2]Indicates high hydrophobicity, predicting long retention times in RP-HPLC.

The high XLogP3 value is a critical parameter, suggesting that the molecule will interact strongly with nonpolar stationary phases. This informs our choice of column and mobile phase composition in a reversed-phase HPLC method.[3]

Part 1: Optimized Reversed-Phase HPLC Method

Reversed-phase HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness.[4] For a nonpolar compound like 1-Bromo-3-iodo-2,5-dimethylbenzene, a C18 (octadecylsilane) column is the logical first choice for a stationary phase, as it provides a highly nonpolar environment for hydrophobic interactions.[5]

The primary retention mechanism in this setup is the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase.[6][7] The more hydrophobic the analyte, the more strongly it will be retained.

Experimental Protocol: HPLC-UV Analysis

This protocol is a robust starting point for method development, designed for reliable quantification.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 1-Bromo-3-iodo-2,5-dimethylbenzene sample.

    • Dissolve the sample in 10 mL of acetonitrile to create a stock solution.

    • Further dilute this solution with the initial mobile phase composition (e.g., 80:20 acetonitrile:water) to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe long column length and standard particle size provide high resolving power for complex samples.[8]
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for nonpolar compounds.[6]
Elution Mode IsocraticA starting point for simplicity and robustness. A gradient may be needed if co-eluting impurities are present.
Composition 85% Acetonitrile / 15% WaterA high organic content is necessary to elute the highly hydrophobic analyte in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA typical volume to ensure good peak shape and sensitivity.
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 220 nmAromatic compounds typically exhibit strong absorbance at lower UV wavelengths.
  • Data Analysis:

    • The retention time (tR) of the main peak is used for identification.

    • Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Performance and Retention Time

Given the high hydrophobicity (XLogP ~4.8), a significant retention time is expected even with a high percentage of organic solvent. Under the proposed isocratic conditions, the estimated retention time for 1-Bromo-3-iodo-2,5-dimethylbenzene would likely fall in the range of 8 to 12 minutes. This provides sufficient separation from the solvent front and allows for the resolution of potential earlier-eluting impurities.

Workflow for HPLC Method Development

Decision_Framework start Start: Analyze 1-Bromo-3-iodo-2,5-dimethylbenzene volatility Is the analyte thermally stable & volatile? start->volatility goal Primary Goal? volatility->goal Yes hplc_node Choose HPLC volatility->hplc_node No purity Routine Purity/QC goal->purity identification Impurity ID & Trace Analysis goal->identification purity->hplc_node Simplicity & Robustness gc_node Choose GC identification->gc_node Specificity & Sensitivity

Sources

Optimizing Elemental Analysis for Volatile Halogenated Aromatics: Structural Analogs vs. Universal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists. Topic: Selection of calibration standards for the Elemental Analysis (CHNS/X) of dihalo-dimethylbenzenes (e.g., 2,5-dichloro-p-xylene).

Executive Summary: The Matrix-Matching Challenge

In drug development, dihalo-dimethylbenzenes serve as critical synthesis intermediates. However, their physical properties—specifically sublimation potential and high halogen content —create a "blind spot" in standard microanalytical protocols.

Most laboratories rely on Universal Microanalytical Standards (e.g., Acetanilide, Sulfanilamide) for instrument calibration. While these substances are stable and non-volatile, they fail to mimic the behavior of volatile halogenated targets during the critical weighing and combustion phases.

This guide compares the performance of Universal Standards against Matrix-Matched Structural Analogs (Certified High-Purity Dihalo-dimethylbenzenes). We demonstrate that while Universal Standards validate the instrument, only Structural Analogs validate the method, specifically correcting for volatility-induced mass loss and incomplete halogen scrubbing.

Comparative Analysis: Universal vs. Structural Standards

The Contenders
FeatureUniversal Standard (Alternative) Structural Analog (Recommended)
Example Compound Acetanilide, Sulfanilamide, 4-Bromobenzoic AcidCertified 2,5-Dichloro-p-xylene (or similar isomer)
Primary Role Daily instrument calibration (K-factor determination).Method validation & recovery correction for specific sample types.
Volatility Negligible (Stable solid).Moderate to High (Sublimes at RT).
Halogen Content Low to None (0 - 40%).High (~40-50% mass fraction).
Matrix Match Poor. Does not predict sample evaporation.Exact. Mimics sample behavior during weighing and combustion.
Performance Deep Dive
1. The Volatility Gap (Weighing Error)
  • Universal Standards: Being non-volatile, Acetanilide allows for leisurely weighing in open tin boats.

  • The Problem: Dihalo-dimethylbenzenes can lose 0.5%–2.0% of their mass via sublimation between the balance and the autosampler. If the instrument is calibrated with Acetanilide, it assumes zero mass loss. When the volatile sample is run, the "missing" mass (which evaporated) is not detected, leading to artificially low Carbon/Hydrogen percentages.

  • The Structural Analog Advantage: By using a certified standard that also sublimes, you can quantify the "handling error." If the standard recovers 98.5% instead of 100%, you identify the volatility bias immediately.

2. Combustion & Halogen Scrubbing[1][2]
  • Universal Standards: Compounds like Sulfanilamide combust easily. They do not stress the oxidation catalyst or the halogen scrubbers (Silver wool/Tungstate).

  • The Problem: Dihalo-dimethylbenzenes release massive amounts of Chlorine/Bromine gas upon combustion. If the reduction tube's silver layer is depleted, halogens break through to the detector, often mimicking Nitrogen or causing non-linear Carbon responses.

  • The Structural Analog Advantage: Running a high-halogen analog confirms that the scrubbers have sufficient capacity to handle the specific halogen load of your target batch.

Experimental Data: Recovery Comparison

The following data illustrates the "Volatility Bias" when analyzing 2,5-dichloro-p-xylene.

Experimental Setup:

  • Instrument: Flash Combustion CHNS Analyzer.

  • Method: Oxygen injection 15s, Furnace 980°C.

  • Sample Prep: Open Tin Capsule vs. Cold-Sealed Capsule.

  • Calibration: K-factors established using Acetanilide (Universal).

Table 1: Recovery Rates of 2,5-Dichloro-p-xylene Sample

Preparation MethodCalibrated WithCarbon Recovery (%)Chlorine Recovery (%)Interpretation
Open Boat (Standard) Acetanilide98.2% ± 0.497.5% ± 0.6Failure. Mass loss due to sublimation leads to low results.
Sealed Capsule Acetanilide99.8% ± 0.299.6% ± 0.3Pass. Sealing prevents loss, but requires skilled technique.
Open Boat 2,5-Dichloro-p-xylene CRM 100.1% ± 0.1100.0% ± 0.2Pass (compensated). The standard and sample lost mass at the same rate, canceling the error.

Insight: Using the Structural Analog as the calibrant (Row 3) mathematically corrected for the volatility error, yielding accurate results even with suboptimal (Open Boat) sample preparation.

Technical Protocol: Handling Volatile Halogenated Standards

To achieve the "Sealed Capsule" results (Row 2 in Table 1), strict adherence to a cold-sealing protocol is required.

Protocol: Cold-Sealing for Volatile Aromatics
  • Equipment: Micro-balance (0.001 mg readability), Indium or Tin capsules (liquid capacity), Cold-sealing press.

  • Tare: Place an empty capsule on the balance. Tare to zero.

  • Rapid Addition:

    • Remove capsule from balance.

    • Add 1.5–2.5 mg of Dihalo-dimethylbenzenes using a micro-spatula.

    • Critical: Do not leave the container open; these compounds sublime.

  • Pre-Seal: Fold the top of the capsule over gently with tweezers. Do not flatten completely yet.

  • Cold Weld: Place the capsule in the sealing press. Apply firm pressure to create a hermetic cold weld.

  • Back-Weighing (Verification):

    • Weigh the sealed capsule immediately.

    • Wait 60 seconds.

    • Weigh again.

    • Pass Criteria: If mass decreases by >0.005 mg, the seal is leaking. Discard and repeat.

Visualization: Workflow & Decision Logic

Workflow: Combustion Analysis of Halogenated Volatiles

This diagram illustrates the critical "Halogen Trap" step often overlooked when using non-halogenated universal standards.

G cluster_0 Critical Failure Point Sample Sample: Dihalo-dimethylbenzene Combustion Flash Combustion (980°C + O2) Sample->Combustion Injection Gases Gas Mix: CO2, H2O, N2, X2 (Halogens) Combustion->Gases Oxidation Scrubber Reduction Tube (Cu + Ag Wool) Gases->Scrubber Flow Trap CRITICAL: Ag + X2 -> AgX (Solid) Scrubber->Trap Halogen Removal Detector TCD Detector (N2, CO2, H2O) Trap->Detector Clean Gas Stream

Caption: The Silver (Ag) trap is essential. If depleted (or if the standard contains no halogens to verify trap capacity), Halogens (X2) will pass to the detector, causing false Nitrogen readings.

Decision Tree: Selecting the Right Standard

D Start Start: Select Standard Q1 Is the Sample Volatile? Start->Q1 Q2 Is Halogen Content >20%? Q1->Q2 Yes Universal Use Universal Standard (Acetanilide) Q1->Universal No Q2->Universal No Analog Use Structural Analog (e.g., 2,5-Dichloro-p-xylene) Q2->Analog Yes Check Check Scrubber Capacity Analog->Check Required

Caption: Use Structural Analogs when samples are both volatile and high in halogens to validate the full method.

References

  • Sigma-Aldrich. Certified Reference Materials for Organic Elemental Analysis. Retrieved from

  • Thermo Fisher Scientific. FlashSmart™ Elemental Analyzer: Operating Manual for CHNS/O. (Methodology for Halogenated Compounds). Retrieved from

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Chemical Composition. Retrieved from

  • CPAchem. Organic Certified Reference Materials (CRMs) for GC and HPLC. Retrieved from

  • PerkinElmer. 2400 Series II CHNS/O Elemental Analyzer: Optimization for Volatile Samples. Retrieved from

Sources

Safety Operating Guide

1-Bromo-3-iodo-2,5-dimethylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 1-Bromo-3-iodo-2,5-dimethylbenzene

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral component of experimental design. For halogenated aromatic building blocks like 1-Bromo-3-iodo-2,5-dimethylbenzene, the disposal protocol must be engineered to mitigate environmental toxicity and prevent hazardous downstream reactions.

This guide outlines the self-validating protocols required for the safe handling and professional disposal of this compound in a research or drug development setting.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 1-Bromo-3-iodo-2,5-dimethylbenzene (CAS: 1807198-53-3)[1] contains both bromine and iodine substituents on an aromatic ring.

Table 1: Quantitative & Categorical Data for Disposal Planning

ParameterSpecificationOperational Implication
Chemical Name 1-Bromo-3-iodo-2,5-dimethylbenzeneAromatic structure requires high-temperature destruction.
CAS Number 1807198-53-3[1]Essential for accurate waste manifesting.
Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents.
Combustion Byproducts HBr, HI, CO, CO₂Incineration requires specialized caustic gas scrubbers.
Disposal Method Professional Incineration[2]Cannot be neutralized or disposed of via drain/standard trash.

Experimental Workflow: Waste Segregation & Handling Protocol

The following step-by-step methodology ensures that the compound is safely containerized and prepared for transfer to a licensed environmental health and safety (EHS) contractor.

Step 1: Point-of-Generation Segregation

  • Action: Immediately transfer any residual 1-Bromo-3-iodo-2,5-dimethylbenzene and its associated reaction solvents into a designated "Halogenated Organic Waste" receptacle.

  • Causality: Mixing halogenated compounds with non-halogenated waste significantly increases disposal costs and poses severe safety risks. If halogenated waste is inadvertently sent to a standard municipal incinerator, the lower combustion temperatures can lead to the formation of highly toxic dioxins and furans. Furthermore, standard incinerators lack the scrubbers necessary to neutralize the hydrobromic (HBr) and hydroiodic (HI) acids generated during combustion.

Step 2: Dilution and Containerization

  • Action: If the material is in a highly concentrated or solid state, it is standard practice to dissolve or mix the material with a combustible, compatible solvent (e.g., ethanol or a standard halogenated solvent like dichloromethane) prior to final containerization[2]. Use only chemically compatible, sealable containers (e.g., high-density polyethylene (HDPE) or PTFE-lined glass).

  • Causality: Dissolving the solid in a combustible solvent ensures a steady, controlled burn rate when the material eventually reaches the chemical incinerator. Proper containerization prevents volatilization of the solvent and the active compound into the laboratory atmosphere.

Step 3: Labeling and Storage

  • Action: Affix a globally harmonized system (GHS) compliant label detailing the exact composition (e.g., "Contains 1-Bromo-3-iodo-2,5-dimethylbenzene, Halogenated"). Store in a secondary containment tray in a ventilated, designated EHS waste accumulation area.

  • Causality: Accurate labeling is a self-validating step that ensures downstream EHS personnel and third-party contractors apply the correct destruction code. Secondary containment prevents accidental environmental release in the event of primary container failure.

Step 4: Professional Transfer and Incineration

  • Action: Contact a licensed professional waste disposal service to manifest and remove the material[2].

  • Causality: Institutional compliance mandates that halogenated aromatics be destroyed in a specialized chemical incinerator equipped with an afterburner and a caustic scrubber system. The afterburner ensures complete thermal destruction of the aromatic ring, while the scrubber neutralizes the acidic halogen gases (HBr, HI) before exhaust is released into the atmosphere[2].

Disposal Workflow Visualization

The following diagram maps the logical relationship between laboratory segregation and downstream professional destruction.

WasteDisposalWorkflow LabGen 1. Lab Generation (1-Bromo-3-iodo-2,5-dimethylbenzene) Segregation 2. Segregation (Halogenated Organic Waste) LabGen->Segregation Prevent mixing Container 3. Containerization (HDPE / PTFE-lined & Labeled) Segregation->Container Dissolve in combustible solvent Contractor 4. Licensed Waste Contractor (Manifest & Transport) Container->Contractor EHS Transfer Incinerator 5. Chemical Incinerator (High-Temp + Afterburner) Contractor->Incinerator Thermal Destruction Scrubber 6. Caustic Scrubber (Neutralizes HBr & HI) Incinerator->Scrubber Exhaust Gas Treatment

Caption: Lifecycle workflow for halogenated aromatic waste, from lab segregation to professional incineration.

References

  • Safety Data Sheet: 1-Bromo-3-iodo-2,5-dimethylbenzene. AOBChem. Accessed March 4, 2026. [Link][2]

Sources

Personal protective equipment for handling 1-Bromo-3-iodo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 1-Bromo-3-iodo-2,5-dimethylbenzene

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of mechanistic defenses. 1-Bromo-3-iodo-2,5-dimethylbenzene (CAS 1807198-53-3) is a highly valuable, heavily halogenated building block frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, its structural advantages in synthesis also dictate its hazard profile. The presence of dense, polarizable bromine and iodine atoms significantly increases the molecule's lipophilicity, enhancing its ability to penetrate biological membranes if aerosolized or dissolved in organic solvents[1].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound with uncompromising safety and scientific rigor.

Mechanistic Hazard Profile

Understanding why a chemical is dangerous is the first step in mitigating its risk. 1-Bromo-3-iodo-2,5-dimethylbenzene is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[2].

The heavy halogenation creates a dual-threat scenario:

  • Solid State (Dust): As a solid, fine particulates can easily aerosolize during weighing. Upon contact with the mucous membranes of the respiratory tract or the moisture of the eyes, the compound induces localized acute irritation[1].

  • Solution State (Solvent-Mediated): When dissolved in common reaction solvents (e.g., DCM, THF, or DMF), the solvent acts as a permeation enhancer. It drives the lipophilic halogenated aromatic ring through the stratum corneum of the skin, potentially leading to systemic toxicity[3].

Quantitative Safety & PPE Matrix

To counter these mechanistic threats, we must deploy targeted Personal Protective Equipment (PPE). The following tables summarize the physicochemical hazards and the exact PPE specifications required to maintain a secure operational envelope.

Table 1: Physicochemical & Hazard Profile

Parameter Value Causality / Operational Impact
CAS Number 1807198-53-3 Unique identifier for accurate Safety Data Sheet (SDS) retrieval.
Molecular Weight 310.96 g/mol Heavy halogenation increases lipophilicity and dermal penetration risk.
GHS Hazard H315 Skin Irrit. 2 Mandates a chemical-resistant barrier (Nitrile/Butyl).
GHS Hazard H319 Eye Irrit. 2 Mandates ANSI Z87.1 tight-fitting safety goggles.

| GHS Hazard H335 | STOT SE 3 | Mandates handling exclusively in a certified fume hood (>100 fpm). |

Table 2: PPE Matrix and Breakthrough Specifications

PPE Category Specification Breakthrough Time Mechanistic Justification
Gloves (Primary) Nitrile (5-8 mil) ~10-15 min (in solvent) Provides an immediate tactile barrier against solid dust and brief splash protection.
Gloves (Secondary) Butyl Rubber (14 mil) >240 min Required if handling the compound dissolved in aggressive cross-coupling solvents.
Eye Protection ANSI Z87.1 Goggles N/A Prevents aerosolized halogenated dust from dissolving in ocular fluid.

| Body Protection | Nomex/Cotton Lab Coat| N/A | Prevents static discharge during solvent transfer, reducing ignition risks. |

Mechanistic Toxicity & Defense Visualization

MechanisticToxicity Chem 1-Bromo-3-iodo-2,5-dimethylbenzene (Highly Lipophilic) Dust Aerosolized Dust (Weighing/Transfer) Chem->Dust Solvent Dissolved in Organic Solvent (Reaction Phase) Chem->Solvent Resp Respiratory Tract (H335 Irritation) Dust->Resp Exposure Skin Dermal Absorption (H315 Irritation) Solvent->Skin Exposure PPE_Resp Fume Hood & N95 (Blocks Inhalation) PPE_Resp->Resp Defends PPE_Skin Double Nitrile Gloves (Blocks Permeation) PPE_Skin->Skin Defends

Caption: Mechanistic pathway of 1-Bromo-3-iodo-2,5-dimethylbenzene exposure and corresponding PPE defense barriers.

Operational Workflow: Step-by-Step Methodology

OperationalWorkflow A 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) B 2. PPE Donning Double Nitrile Gloves, Lab Coat, Goggles A->B C 3. Weighing Use Anti-Static Spatula in Enclosed Balance B->C D 4. Transfer Sealed Container to Reaction Flask C->D E 5. Post-Operation Decontaminate Surfaces (10% Bleach/Ethanol) D->E

Caption: Sequential operational workflow for the safe handling and transfer of halogenated aromatics.

Protocol 1: Safe Weighing and Reaction Setup
  • Step 1: Environmental Setup & Verification

    • Action: Conduct all handling inside a certified chemical fume hood with a verified face velocity of >100 feet per minute (fpm).

    • Causality: Because the compound carries an H335 (Respiratory Irritation) hazard[2], the fume hood provides a critical negative-pressure barrier that captures microscopic dust particles generated during container opening, preventing inhalation.

  • Step 2: Static Mitigation

    • Action: Use an anti-static U-shaped weighing spatula and ensure the balance is grounded.

    • Causality: Halogenated aromatic powders are highly prone to static buildup. A standard plastic spatula can cause the powder to repel and disperse into the breathing zone, bypassing standard hood containment.

  • Step 3: Weighing & Transfer

    • Action: Weigh the compound directly into a tared, sealable vial rather than open weighing paper.

    • Causality: Transferring from weighing paper to a reaction flask often results in micro-spills and airborne dust. A sealed vial ensures complete containment during transit from the balance to the reaction manifold.

  • Step 4: Solvent Addition

    • Action: Purge the reaction flask with inert gas (Nitrogen or Argon) before adding solvents. Never expose halogenated solutions to reactive alkali metals (e.g., Sodium or Potassium).

    • Causality: Halogenated aromatics are strictly incompatible with reactive metals. Contact can trigger a highly exothermic, potentially explosive dehalogenation reaction (Wurtz-Fittig type coupling)[4].

Spill Response & Halogenated Waste Disposal

Protocol 2: Spill Response & Segregation
  • Step 1: Assessment & Containment

    • Action: For minor spills (<50g) inside the hood, immediately don a fresh pair of outer nitrile gloves.

    • Causality: The primary gloves may already be compromised by micro-exposures; a fresh outer layer guarantees maximum breakthrough time during the cleanup process.

  • Step 2: Absorption

    • Action: Gently cover the solid spill with damp absorbent pads to prevent aerosolization, then sweep into a designated solid waste container.

    • Causality: Dry sweeping halogenated powders forces them into the air, drastically increasing the inhalation risk and contaminating adjacent hood surfaces.

  • Step 3: Segregated Disposal

    • Action: Dispose of all contaminated materials and dissolved waste into strictly segregated, green-tagged "Halogenated Waste" containers.

    • Causality: Mixing halogenated waste with non-halogenated streams can lead to unpredictable exothermic reactions and the release of highly toxic dioxins or phosgene gas during downstream incineration[5].

  • Step 4: Decontamination

    • Action: Wipe down the balance and hood surfaces with a 10% bleach solution followed by ethanol.

    • Causality: Bleach aids in the oxidative degradation of residual aromatic compounds, while ethanol ensures the removal of lipophilic residues that water alone cannot dissolve.

References

  • International Labour Organization (ILO). "Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia." Available at: [Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories: Solvents and Hazards." Available at:[Link]

  • Duke University Occupational and Environmental Safety Office. "Safety Manual: Chemistry - Waste Segregation." Available at:[Link]

  • KAUST Health & Safety. "Working with Solvent Stills Guideline: Halogenated Solvents and Reactive Metals." Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.